Dimethyl fumarate-d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (E)-2,3-dideuteriobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRTTXIJACKKU-SWIHUIHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23057-98-9 | |
| Record name | DIMETHYL FUMARATE-2,3-D2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dimethyl Fumarate-2,3-D2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (RRMS) and psoriasis.[1][2][3] It belongs to a class of compounds known as fumaric acid esters (FAEs). Following oral administration, DMF is not quantifiable in plasma as it is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues into its active metabolite, monomethyl fumarate (MMF).[3][4][5] MMF is considered the active moiety responsible for the therapeutic effects of DMF.[4][6]
Dimethyl fumarate-2,3-D2 is a deuterated isotopologue of dimethyl fumarate. The strategic replacement of hydrogen atoms with deuterium at the 2 and 3 positions of the fumarate backbone is a common pharmaceutical strategy aimed at altering the molecule's pharmacokinetic profile. While the core mechanism of action is identical to that of non-deuterated DMF, the deuteration may influence metabolic stability, potentially leading to a modified side-effect profile, such as improved gastrointestinal tolerability. The therapeutic efficacy of Dimethyl fumarate-2,3-D2, like its parent compound, is mediated through its active metabolite, MMF.[1]
This technical guide provides a comprehensive overview of the molecular mechanisms of action of MMF, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Pharmacokinetics and Metabolism
DMF is a prodrug that is rapidly converted to MMF before entering systemic circulation.[2][5] The subsequent metabolism of MMF occurs through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. The primary route of elimination is via the exhalation of carbon dioxide (CO2), accounting for approximately 60% of the dose.[3][7] This metabolic pathway minimizes the risk of drug-drug interactions.[7]
Diroximel fumarate (DRF), another prodrug developed to deliver MMF, is designed for better gastrointestinal tolerability compared to DMF.[1] At therapeutic doses, both DRF and DMF are bioequivalent in their production of MMF.[1] The pharmacokinetic parameters of MMF are crucial for understanding the drug's activity.
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) in Adults
| Parameter | Value | Condition | Source |
| Time to Max. Concentration (Tmax) | 2 - 2.5 hours | Following oral DMF administration | [3] |
| Peak Plasma Concentration (Cmax) | 1.87 mg/L | 240 mg DMF twice daily with food | [3] |
| Area Under the Curve (AUC) | 8.21 mg·hr/L | 240 mg DMF twice daily with food | [3] |
| Plasma Half-life (t½) | ~1 hour | Following oral DMF administration | [3] |
| Volume of Distribution (Vd) | 53 - 73 Liters | In healthy volunteers | [3] |
| Plasma Protein Binding | 27 - 45% | Concentration-independent | [3] |
| Primary Elimination Route | ~60% as CO2 exhalation | Following oral [14C]DMF | [3][7] |
| Renal Excretion | ~16% of dose | Following oral [14C]DMF | [3] |
| Fecal Excretion | ~1% of dose | Following oral [14C]DMF | [3] |
Core Mechanisms of Action
The therapeutic effects of Dimethyl fumarate-2,3-D2, mediated by its active metabolite MMF, are multifaceted, involving a combination of antioxidant, anti-inflammatory, and immunomodulatory actions. The primary pathways implicated are the activation of the Nrf2 antioxidant response pathway and the modulation of inflammatory signaling through NF-κB and HCAR2.
Nrf2 Pathway Activation
The most well-characterized mechanism of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical cellular defense system against oxidative stress.[4][8]
-
Interaction with Keap1: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] MMF is an electrophile that covalently modifies cysteine residues on Keap1 through Michael addition.[9][10]
-
Nrf2 Translocation and ARE Binding: This modification of Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[8][9]
-
Antioxidant Gene Expression: This binding initiates the transcription of a suite of cytoprotective and antioxidant genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.[8][9][11][12] The resulting increase in antioxidant capacity protects cells, including neurons and oligodendrocytes, from oxidative damage, which is a key pathological feature of multiple sclerosis.[9][10]
Caption: Figure 1. Activation of the Nrf2 antioxidant pathway by MMF.
Immunomodulatory and Anti-inflammatory Effects
Beyond its antioxidant properties, MMF exerts significant immunomodulatory effects that are central to its efficacy in autoimmune diseases.
-
Inhibition of NF-κB Signaling: MMF inhibits the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway.[2][8] NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[8][13] By inhibiting NF-κB, MMF dampens the inflammatory cascade and reduces the migration of immune cells into the central nervous system.[4]
-
Modulation of T-Cell Differentiation: MMF influences the balance of T helper (Th) cell populations. It promotes a shift away from pro-inflammatory Th1 and Th17 cells, which are pathogenic in multiple sclerosis, towards an anti-inflammatory Th2 phenotype.[2][4][14] This shift contributes to a less inflammatory peripheral immune profile.
-
Hydroxycarboxylic Acid Receptor 2 (HCAR2) Agonism: MMF is an agonist for HCAR2 (also known as GPR109A), a G protein-coupled receptor found on various immune cells and in the skin.[8][9] Activation of HCAR2 can contribute to anti-inflammatory effects, in part through the inhibition of NF-κB.[13] However, HCAR2 activation in skin keratinocytes is also responsible for the common side effect of flushing, mediated by prostaglandin release.[6]
Caption: Figure 2. Multifaceted mechanism of MMF.
Quantitative Efficacy and Pharmacodynamic Data
The clinical efficacy of DMF has been robustly demonstrated in large-scale, Phase 3 clinical trials. The pharmacodynamic effects on Nrf2 target genes have also been confirmed in patients.
Table 2: Clinical Efficacy of Dimethyl Fumarate (240 mg BID) vs. Placebo in RRMS (2-Year Data)
| Efficacy Endpoint | DEFINE Study | CONFIRM Study | Integrated Analysis | Source |
| Reduction in Annualized Relapse Rate (ARR) | 53% | 44% | - | [15] |
| Reduction in Disability Progression (12-week confirmed) | 38% | Not Significant | Significant Reduction | [15] |
| Proportion of Relapse-Free Patients | 70% vs 46% (Placebo) | 65% vs 45% (Placebo) | - | [15] |
| Reduction in New/Enlarging T2 Lesions | 85% | 71% | - | [15] |
| Reduction in Gd-enhancing Lesions | 90% | 74% | - | [15] |
Data from the DEFINE (NCT00420212) and CONFIRM (NCT00451451) trials.
Table 3: Pharmacodynamic Evidence of Nrf2 Pathway Activation in Humans
| Biomarker | Method | Result | Study Population | Source |
| NQO1 mRNA Expression | Taqman® Assay | Statistically significant induction relative to baseline and placebo. | PBMCs from MS patients in DEFINE & CONFIRM trials | [12] |
| HO-1 mRNA Expression | Taqman® Assay | Induction observed, but did not reach statistical significance vs. placebo. | PBMCs from MS patients in DEFINE & CONFIRM trials | [12] |
Key Experimental Protocols
The elucidation of DMF's mechanism of action has relied on a variety of in vitro, ex vivo, and in vivo experimental models.
Protocol: Measurement of Nrf2 Target Gene Transcription in PBMCs
-
Objective: To determine if DMF/MMF treatment activates the Nrf2 pathway in human subjects.
-
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from patients at baseline and various time points post-treatment initiation.
-
Cell Culture (for ex vivo stimulation): Isolated PBMCs from healthy donors or patients are cultured in appropriate media. Cells are then treated with varying concentrations of DMF or MMF for a specified duration (e.g., 6-24 hours).
-
RNA Extraction: Total RNA is extracted from the PBMC lysates using standard commercial kits (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: Extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): The expression levels of Nrf2 target genes (e.g., NQO1, HMOX1 for HO-1) and a housekeeping gene (e.g., GAPDH) are quantified using real-time qPCR with specific Taqman® probes and primers.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to untreated or placebo controls.
-
-
Source Reference: This methodology is consistent with the approach described for analyzing patient samples from the DEFINE and CONFIRM studies.[12]
Protocol: Assessment of Neuroprotection in an In Vitro Alzheimer's Model
-
Objective: To evaluate the cytoprotective effects of DMF/MMF against amyloid-beta (Aβ)-induced neurotoxicity.
-
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Cells are pre-treated with DMF or MMF (e.g., 30 μM) for a defined period (e.g., 24 hours) before exposure to the neurotoxic agent.
-
Induction of Neurotoxicity: Cells are stimulated with a pathogenic concentration of aggregated Aβ peptide (e.g., Aβ1-42) for 24-48 hours.
-
Cell Viability Assay: Cellular viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A reduction in MTT conversion indicates decreased cell viability.
-
Western Blot Analysis: To probe specific pathways, cell lysates are collected and analyzed by Western blot for key proteins such as hyperphosphorylated tau (p-tau), total tau, and Nrf2 pathway markers like HO-1 and MnSOD.
-
Data Analysis: Results from viability assays and protein expression levels are compared between control, Aβ-stimulated, and DMF/MMF pre-treated groups to determine the extent of neuroprotection.
-
-
Source Reference: This protocol is based on the methods used to demonstrate the multi-protective effects of DMF in cellular models of Alzheimer's disease.[16]
Conclusion
The mechanism of action of Dimethyl fumarate-2,3-D2 is mediated by its active metabolite, monomethyl fumarate (MMF). Its therapeutic benefit in inflammatory and neurodegenerative diseases stems from a powerful dual action: the robust activation of the Nrf2 antioxidant pathway, which confers neuroprotection against oxidative stress, and the significant modulation of the immune system through inhibition of the pro-inflammatory NF-κB pathway and a beneficial shift in T-cell populations. While deuteration is primarily a pharmacokinetic strategy to potentially improve tolerability, the fundamental biology driving its clinical efficacy remains centered on these well-defined antioxidant and immunomodulatory pathways. A thorough understanding of these mechanisms is critical for the continued development and optimization of fumarate-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 12. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple mechanisms of dimethyl fumarate in amyloid β-induced neurotoxicity in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Properties of Dimethyl Fumarate-2,3-D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Dimethyl fumarate-2,3-D2, an isotopically labeled form of the therapeutic agent dimethyl fumarate. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.
Introduction
Dimethyl fumarate (DMF) is the methyl ester of fumaric acid and is utilized in the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1][2] The deuterated analog, Dimethyl fumarate-2,3-D2, serves as a crucial tool in mechanistic studies and as an internal standard for quantitative bioanalysis. The substitution of hydrogen with deuterium at the 2 and 3 positions of the fumarate backbone provides a distinct mass shift without significantly altering the compound's chemical reactivity, making it ideal for mass spectrometry-based assays.[3]
Synthesis of Dimethyl Fumarate-2,3-D2
The synthesis of Dimethyl fumarate-2,3-D2 is analogous to the established methods for its non-deuterated counterpart, primarily starting from the corresponding deuterated precursor, maleic anhydride-d2. The overall synthesis is a two-step process involving the ring-opening of deuterated maleic anhydride followed by isomerization and esterification.
Synthetic Pathway
The synthesis proceeds through the following key steps:
-
Methanolysis of Maleic Anhydride-d2: Maleic anhydride-d2 undergoes a ring-opening reaction with methanol to yield monomethyl maleate-d2.
-
Isomerization and Esterification: The monomethyl maleate-d2 is then isomerized to the more stable trans-isomer, monomethyl fumarate-d2, which is subsequently esterified to afford the final product, Dimethyl fumarate-2,3-D2.
dot
References
An In-depth Technical Guide to Nrf2 Pathway Activation by Dimethyl Fumarate-2,3-D2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation provides a critical defense mechanism against oxidative stress, a key pathological component in numerous chronic diseases. Dimethyl fumarate (DMF) is an established oral therapy for multiple sclerosis and psoriasis that functions, in part, by activating the Nrf2 pathway.[1][2] This technical guide delves into the core mechanism of Nrf2 activation by DMF and its deuterated analog, Dimethyl fumarate-2,3-D2. While specific data on Dimethyl fumarate-2,3-D2 is limited in publicly available literature, this guide extrapolates from the well-understood mechanisms of DMF and explores the potential impact of deuteration on its pharmacokinetic and pharmacodynamic properties. We provide a consolidated overview of quantitative data, detailed experimental protocols for assessing pathway activation, and visual diagrams of the key signaling and experimental workflows.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] This keeps the antioxidant response tightly controlled.
Electrophilic compounds, such as the active metabolite of DMF, monomethyl fumarate (MMF), can activate this pathway.[3] MMF covalently modifies specific, highly reactive cysteine residues on Keap1.[4] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[3] Consequently, Nrf2 is stabilized, allowing it to translocate into the nucleus.[2][4] Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5] This binding initiates the transcription of a broad array of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[2][3]
References
- 1. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 3. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. indigobiosciences.com [indigobiosciences.com]
In Vivo Metabolism and Stability of Dimethyl Fumarate-2,3-D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and stability of Dimethyl fumarate-2,3-D2 (DMF-d2). While specific studies on the deuterated form are limited, this document extrapolates from the extensive research on Dimethyl Fumarate (DMF) to provide a robust understanding of its metabolic fate and key signaling pathways. The inclusion of deuterium at the 2 and 3 positions of the fumarate backbone is a common strategy in drug development to investigate kinetic isotope effects, which can potentially alter metabolic rates. However, the primary metabolic pathway of DMF, hydrolysis of the ester groups, is not expected to be significantly impacted by this deuteration.
Executive Summary
Dimethyl fumarate (DMF) is a prodrug that undergoes rapid and extensive presystemic metabolism. Following oral administration, it is almost entirely converted to its active metabolite, monomethyl fumarate (MMF), by esterases in the gastrointestinal tract.[1][2][3][4] Consequently, DMF is typically not quantifiable in plasma.[1][2][3][5] The deuterated analog, DMF-d2, is presumed to follow the same metabolic trajectory, yielding Monomethyl fumarate-d2 (MMF-d2). MMF is then further metabolized via the tricarboxylic acid (TCA) cycle, with a significant portion of the initial dose being eliminated as carbon dioxide in exhaled air.[2][3][5][6] The primary mechanism of action of MMF involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[1][2][7][8]
In Vivo Metabolism and Pharmacokinetics
The metabolic journey of DMF-d2 is characterized by rapid conversion and systemic clearance. The following tables summarize the key pharmacokinetic parameters of its active metabolite, MMF, derived from studies of non-deuterated DMF.
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) following Oral Administration of Dimethyl Fumarate
| Parameter | Value | Species | Notes |
| Time to Peak Plasma Concentration (Tmax) | 2.0 - 2.5 hours | Human | Delayed-release formulation. Food may delay Tmax.[5] |
| Peak Plasma Concentration (Cmax) | Varies with dose | Human | Dose-proportional with high intersubject variability.[9] |
| Plasma Half-life (t1/2) | Approximately 1-2 hours | Human | [5] |
| Bioavailability | Not applicable for DMF | - | Due to complete presystemic conversion to MMF.[1][2][3] |
| Protein Binding | ~50% | Human | [5] |
| Elimination | Primarily via exhalation as CO2 (~60%) | Human | Minor amounts excreted in urine and feces.[2][3][5][6] |
Table 2: Major Metabolites of Dimethyl Fumarate
| Metabolite | Pathway | Location | Significance |
| Monomethyl fumarate (MMF) | Esterase-mediated hydrolysis | Gastrointestinal tract | Primary active metabolite.[1][2][3][5][10] |
| Fumaric Acid | Hydrolysis of MMF | Systemic | Enters the Tricarboxylic Acid (TCA) Cycle.[4][6] |
| Cysteine and N-acetylcysteine conjugates | Glutathione (GSH) conjugation | Systemic | Major urinary metabolites.[6] |
| Carbon Dioxide (CO2) and Water | Tricarboxylic Acid (TCA) Cycle | Systemic | Final products of metabolism.[5][6] |
Experimental Protocols
The study of DMF and MMF metabolism and pharmacokinetics employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Quantification of DMF and MMF in Biological Matrices
Objective: To determine the concentration of DMF and its metabolite MMF in plasma or blood.
Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation:
-
Due to the high reactivity and instability of DMF, a trapping reagent such as tiopronin can be used to form stable conjugates of DMF and MMF.
-
Blood samples are collected in tubes containing an anti-coagulant (e.g., sodium fluoride/potassium oxalate) to inhibit esterase activity.
-
Protein precipitation is performed using a solvent like acetonitrile to extract the analytes and their conjugates from the plasma matrix.[11]
-
-
Chromatographic Separation:
-
An ultra-high performance liquid chromatography (UHPLC) system is used.
-
Separation is achieved on a reverse-phase C18 column (e.g., XTerra MS C18).[11]
-
The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic solvent (e.g., acetonitrile).[11]
-
-
Mass Spectrometric Detection:
-
A triple-quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.[11]
-
Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of the analytes.
-
In Vivo Metabolism Studies in Animal Models
Objective: To investigate the metabolic fate of DMF in a living organism.
Animal Model: Rats are commonly used for pharmacokinetic studies.
Protocol:
-
Dosing:
-
A defined dose of DMF (e.g., 25 mg/kg) is administered orally to the rats.[12]
-
For studies involving deuterated compounds, DMF-d2 would be administered.
-
-
Sample Collection:
-
Blood samples are collected at various time points post-dosing via cannulation to construct a concentration-time profile.
-
Urine and feces can also be collected to identify and quantify excreted metabolites.
-
-
Analysis:
-
Samples are processed and analyzed using a validated LC-MS/MS method as described in section 3.1.
-
Signaling Pathways and Mechanism of Action
The therapeutic effects of DMF are attributed to the modulation of several key signaling pathways by its active metabolite, MMF.
Nrf2 Pathway Activation
The primary mechanism of action is the activation of the Nrf2 pathway, a master regulator of the antioxidant response.
Caption: Nrf2 Pathway Activation by Monomethyl Fumarate.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and proteasomal degradation.[7] MMF, being an electrophile, reacts with cysteine residues on Keap1, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and subsequent protection against oxidative stress.[12]
HCAR2 Activation and NF-κB Inhibition
MMF also exerts its effects through interaction with the G-protein coupled receptor HCAR2 and by inhibiting the pro-inflammatory NF-κB pathway.
Caption: HCAR2 Activation and NF-κB Inhibition by MMF.
MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which is expressed on various immune cells.[7][12] Activation of HCAR2 contributes to the anti-inflammatory effects of MMF.[7] Additionally, DMF and MMF have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[7][12] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, MMF dampens the inflammatory response.[7]
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study of DMF-d2 metabolism and pharmacokinetics.
Caption: Workflow for In Vivo Metabolism Study of DMF-d2.
Conclusion
The in vivo profile of Dimethyl fumarate-2,3-D2 is characterized by rapid and complete conversion to its active metabolite, Monomethyl fumarate-d2, which is then systemically cleared. The stability of the parent compound in vivo is consequently very low. The therapeutic efficacy is driven by MMF-d2 through the modulation of key signaling pathways, including the activation of the Nrf2 antioxidant response and inhibition of pro-inflammatory NF-κB signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and similar deuterated compounds in drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 8. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpasjournals.com [bpasjournals.com]
- 12. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
Physical characteristics of Dimethyl fumarate-2,3-D2 (melting point, boiling point).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical characteristics of Dimethyl fumarate-2,3-D2, specifically its melting and boiling points. The information is presented to support research and development activities where this deuterated isotopologue is of interest.
Core Physical Properties
Dimethyl fumarate-2,3-D2 is a deuterated form of Dimethyl fumarate, where the two hydrogen atoms on the fumarate backbone have been replaced with deuterium. This isotopic substitution is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic studies of the parent compound. The physical properties of this isotopically labeled molecule are crucial for its proper handling, formulation, and analysis.
Quantitative Data Summary
The melting and boiling points of Dimethyl fumarate-2,3-D2 are summarized in the table below. These values are consistent across multiple suppliers and databases. For comparison, the corresponding values for the non-deuterated Dimethyl fumarate are also provided.
| Physical Property | Dimethyl fumarate-2,3-D2 | Dimethyl fumarate (non-deuterated) |
| Melting Point | 102-106 °C[1][2] | 102-105 °C[3][4][5][6] |
| Boiling Point | 192-193 °C[1][2] | 192-193 °C[3][5][6] |
The data indicates that the deuteration at the 2 and 3 positions of the fumarate backbone does not significantly alter the melting or boiling point of the molecule compared to its non-deuterated counterpart.
Experimental Protocols for Determination of Physical Characteristics
The following outlines a generalized experimental methodology for the determination of the melting and boiling points of a solid compound such as Dimethyl fumarate-2,3-D2.
Melting Point Determination using a Digital Melting Point Apparatus
A common and accurate method for determining the melting point of a crystalline solid is through the use of a digital melting point apparatus, such as a Melt Station.
Methodology:
-
Sample Preparation: A small, dry sample of Dimethyl fumarate-2,3-D2 is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[7]
-
Heating: The apparatus is programmed to heat at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) as the temperature nears the melting range.[7][8]
-
Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7][8]
Boiling Point Determination
Due to the relatively high boiling point of Dimethyl fumarate-2,3-D2, determination would typically be performed under reduced pressure to prevent decomposition, and the boiling point at atmospheric pressure would be extrapolated. However, a simplified method at atmospheric pressure is described below.
Methodology:
-
Apparatus Setup: A small quantity of Dimethyl fumarate-2,3-D2 is placed in a small test tube or a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.
-
Heating: The sample is heated gently in a heating mantle or an oil bath.
-
Observation and Recording: The temperature is monitored as the liquid begins to boil and a reflux ring of condensate is observed rising up the flask. The temperature at which the vapor temperature remains constant while the liquid is boiling is recorded as the boiling point.
Workflow for Physical Characterization
The logical flow for determining the physical characteristics of a compound like Dimethyl fumarate-2,3-D2 is depicted in the following diagram.
Caption: Workflow for Determining the Physical Characteristics of Dimethyl fumarate-2,3-D2.
References
- 1. Dimethyl fumarate-2,3-d2|lookchem [lookchem.com]
- 2. DIMETHYL FUMARATE-2,3-D2 | 23057-98-9 [chemicalbook.com]
- 3. Dimethyl fumarate, 99% | Fisher Scientific [fishersci.ca]
- 4. Dimethyl Fumarate - LKT Labs [lktlabs.com]
- 5. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 6. Dimethyl fumarate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. ursinus.edu [ursinus.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
Navigating the Solubility and Solvent Compatibility of Dimethyl Fumarate-2,3-D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Dimethyl fumarate-2,3-D2, a deuterated form of Dimethyl fumarate (DMF). Understanding these fundamental properties is critical for the seamless design of preclinical and clinical studies, ensuring accurate and reproducible results in the development of novel therapeutics. This document offers a compilation of available data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.
Core Concepts: Solubility and Solvent Selection
The solubility of a compound is a crucial physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For Dimethyl fumarate-2,3-D2, which is often used as a tracer or internal standard in metabolic studies, precise knowledge of its solubility in various solvent systems is paramount for accurate quantification and interpretation of experimental data.[1][2] The choice of solvent can significantly impact the stability and bioavailability of the compound.
While specific quantitative solubility data for Dimethyl fumarate-2,3-D2 is limited, data for the non-deuterated Dimethyl fumarate provides a strong foundational reference. It is generally characterized as having low water solubility and being more soluble in organic solvents.[2]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for both Dimethyl fumarate-2,3-D2 and its non-deuterated counterpart. It is important to note that the solubility of the deuterated compound is expected to be very similar to the non-deuterated form, but direct experimental verification is always recommended.
Table 1: Solubility of Dimethyl Fumarate-2,3-D2
| Solvent | Concentration | Conditions |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (342.14 mM) | Requires sonication; solubility can be affected by the hygroscopic nature of DMSO.[1] |
Table 2: Solubility of Dimethyl Fumarate (Non-deuterated)
| Solvent | Concentration |
| Dimethyl formamide (DMF) | ~12 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL |
| Ethanol | ~2 mg/mL |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
| Water | Sparingly soluble |
Data for non-deuterated Dimethyl Fumarate is sourced from various product information sheets and serves as a close proxy.[3]
Table 3: Solubility of Dimethyl Fumarate (Non-deuterated) in Lipids
| Lipid | Solubility (μg of DMF per mg of lipid) |
| Stearic Acid (SA) | 267.68 |
| Cholesterol (C) | 254.36 |
| Glyceryl monostearate | 136.59 |
| Palmitic Acid (PA) | 126.20 |
| Cetyl palmitate | 110.85 |
| Glyceryl monooleate (GMO) | 50.24 |
This data highlights the lipophilic nature of Dimethyl Fumarate.[4]
Experimental Protocols
To ensure accurate and reproducible solubility assessments of Dimethyl fumarate-2,3-D2, a detailed and robust experimental protocol is essential. The following method is based on standard laboratory practices and can be adapted for various solvent systems.
Protocol: Determination of Solubility using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for determining the solubility of Dimethyl fumarate-2,3-D2 in a given solvent using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantification.
1. Materials and Reagents:
-
Dimethyl fumarate-2,3-D2 (of known purity)
-
Selected solvent(s) for solubility testing (e.g., water, PBS, ethanol, DMSO, etc.)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate buffer, pH 6.8)
-
Methanol (for stock solution preparation)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC system with UV detector
-
C18 column (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm)
2. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of Dimethyl fumarate-2,3-D2 and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
3. Sample Preparation (Equilibrium Solubility Method):
-
Add an excess amount of Dimethyl fumarate-2,3-D2 to a known volume of the test solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
After the incubation period, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute an aliquot of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
4. HPLC Analysis:
-
Mobile Phase: A mixture of buffer and acetonitrile (e.g., 50:50 v/v).[5][6] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
Injection Volume: 10-20 µL.
-
Inject the prepared calibration standards and the diluted sample supernatant into the HPLC system.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of Dimethyl fumarate-2,3-D2 in the diluted sample supernatant using the calibration curve.
-
Calculate the solubility of Dimethyl fumarate-2,3-D2 in the test solvent by multiplying the determined concentration by the dilution factor.
Visualization of Pathways and Workflows
To further aid in the understanding of Dimethyl fumarate's mechanism and the experimental processes involved, the following diagrams have been generated.
Dimethyl fumarate is known to activate the Nrf2 antioxidant response pathway. The following diagram illustrates this key signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and solvent compatibility of Dimethyl fumarate-2,3-D2. While direct quantitative data for the deuterated form is emerging, the information available for the non-deuterated compound offers a reliable starting point for experimental design. The provided experimental protocol for solubility determination using RP-HPLC offers a robust method for generating precise and accurate data. The visualization of the experimental workflow and the Nrf2 signaling pathway further enhances the practical application of this information for researchers in the field of drug development. For optimal results, it is always recommended to perform experimental verification of solubility in the specific solvent systems to be used in your research.
References
A Technical Guide to Commercial Sourcing and Purity of Dimethyl Fumarate-2,3-D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, synthesis, and purity analysis of Dimethyl fumarate-2,3-D2 (DMF-d2), a deuterated isotopologue of the therapeutic agent Dimethyl fumarate (DMF). This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-purity DMF-d2 and understanding the methodologies for its quality assessment.
Commercial Availability
Dimethyl fumarate-2,3-D2 is available from several commercial suppliers specializing in stable isotope-labeled compounds. The purity specifications, particularly isotopic enrichment, are critical for its application in various research and development settings, including as an internal standard in pharmacokinetic studies or as a tool to investigate drug metabolism and mechanism of action. A summary of commercially available Dimethyl fumarate-2,3-D2 is presented in Table 1.
Table 1: Commercial Sources of Dimethyl Fumarate-2,3-D2
| Supplier | Stated Isotopic Purity (atom % D) | Stated Chemical Purity |
| Sigma-Aldrich | 98 | 97% (CP)[1][2] |
| LGC Standards | 98 | min 98% |
| CDN Isotopes | 98[3] | Not specified |
| Medical Isotopes, Inc. | Not specified | Not specified |
| American Custom Chemicals Corporation | Not specified | 95.00%[4] |
| USbiological | Not specified | Not specified |
(CP) denotes chemically pure.
Synthesis of Dimethyl Fumarate-2,3-D2
The synthesis of Dimethyl fumarate-2,3-D2 typically involves the deuteration of a suitable precursor. A plausible and efficient synthetic route commences with dimethyl acetylenedicarboxylate, which undergoes catalytic deuteration to introduce the deuterium atoms across the triple bond, followed by stereoselective reduction to yield the desired (E)-isomer, dimethyl fumarate-d2.
Experimental Protocol: Synthesis of Dimethyl Fumarate-2,3-D2
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Deuterium gas (D2)
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Quinoline
-
Anhydrous solvent (e.g., ethyl acetate or methanol)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a suitable reaction vessel, suspend Lindlar's catalyst in the chosen anhydrous solvent under an inert atmosphere.
-
Reaction Setup: Add a solution of dimethyl acetylenedicarboxylate and a small amount of quinoline (as a catalyst poison to prevent over-reduction) to the reaction vessel.
-
Deuteration: Purge the reaction vessel with deuterium gas and maintain a positive pressure of D2 throughout the reaction. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Dimethyl fumarate-2,3-D2.
The following diagram illustrates the general workflow for the synthesis of Dimethyl fumarate-2,3-D2.
Purity Analysis
The comprehensive characterization of Dimethyl fumarate-2,3-D2 requires the determination of both its chemical and isotopic purity. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the chemical purity of volatile and semi-volatile compounds like Dimethyl fumarate-2,3-D2. It allows for the separation of the target compound from any potential impurities and provides mass spectral data for their identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N-5973 or similar).
-
Column: A non-polar or weakly polar capillary column, such as a DB-5MS.
-
Sample Preparation: Dissolve a known amount of Dimethyl fumarate-2,3-D2 in a suitable volatile solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and characteristic fragments of Dimethyl fumarate-2,3-D2 and potential impurities.
-
-
Data Analysis: The chemical purity is determined by integrating the peak area of Dimethyl fumarate-2,3-D2 and comparing it to the total area of all detected peaks.
The following diagram outlines the workflow for chemical purity analysis by GC-MS.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for determining the isotopic purity of deuterated compounds. Both ¹H NMR and ¹³C NMR can be employed to quantify the extent of deuterium incorporation.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precise amount of Dimethyl fumarate-2,3-D2 in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated positions (vinylic protons) to the integral of a non-deuterated, internal standard or to the integral of the methoxy protons of the analyte itself.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon atoms attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. The presence and integration of the singlet (from the non-deuterated species) versus the triplet can be used to determine the isotopic enrichment.
-
-
Data Analysis: The atom percent deuterium is calculated based on the relative integrals of the signals corresponding to the deuterated and non-deuterated isotopologues.
The logical relationship for determining isotopic purity via NMR is depicted below.
Conclusion
For researchers and drug development professionals, sourcing high-purity Dimethyl fumarate-2,3-D2 is crucial for the reliability and accuracy of experimental results. This guide has provided an overview of commercial suppliers and detailed methodologies for the synthesis and comprehensive purity analysis of this important isotopically labeled compound. The provided experimental protocols and workflow diagrams offer a practical framework for the in-house synthesis and quality control of Dimethyl fumarate-2,3-D2.
References
- 1. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 4. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dimethyl Fumarate and its Active Metabolite in Biological Matrices using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and psoriasis. Following oral administration, DMF is rapidly and completely metabolized by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl fumarate (MMF). Due to this rapid conversion, bioanalytical methods in drug development and clinical pharmacokinetics primarily focus on the accurate quantification of MMF in biological matrices such as plasma. In certain applications, such as formulation development or in vitro studies, direct measurement of DMF may also be necessary.
The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in LC-MS/MS bioanalysis by compensating for matrix effects and variations in sample processing. This application note provides detailed protocols for the quantification of both DMF and its active metabolite MMF using their respective deuterated internal standards, Dimethyl fumarate-2,3-D2 (DMF-d2) and Monomethyl fumarate-d3 (MMF-d3).
Metabolic Pathway of Dimethyl Fumarate
Dimethyl fumarate acts as a prodrug, undergoing rapid hydrolysis to form the pharmacologically active monomethyl fumarate. MMF is then further metabolized through the tricarboxylic acid (TCA) cycle. Understanding this metabolic conversion is fundamental to designing relevant bioanalytical strategies.
Caption: Metabolic conversion of Dimethyl Fumarate to Monomethyl Fumarate.
Part 1: Analysis of Monomethyl Fumarate (MMF) with MMF-d3 Internal Standard
This section details the widely adopted method for quantifying the active metabolite MMF in human plasma, a critical analysis for pharmacokinetic and bioequivalence studies.
Experimental Protocol
1. Materials and Reagents
-
Monomethyl fumarate (MMF) reference standard
-
Monomethyl fumarate-d3 (MMF-d3) internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 10 µL of MMF-d3 internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution depending on the specific method. A common starting point is 75% B. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode. Negative ion mode often provides good sensitivity for MMF. |
| MRM Transitions | See Table 1 |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
Quantitative Data
Table 1: MRM Transitions and Linearity for MMF Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| MMF | 129.0 | 85.0 | 5 - 2000 | 5 |
| MMF-d3 (IS) | 132.0 | 88.0 | N/A | N/A |
Note: The specific MRM transitions and linearity ranges may vary depending on the instrument and method optimization. The values presented are based on published literature.
Part 2: Proposed Method for Analysis of Dimethyl Fumarate (DMF) with DMF-d2 Internal Standard
This section outlines a proposed method for the direct quantification of DMF, which may be applicable for non-biological samples or specialized research applications. The use of DMF-d2 as an internal standard is expected to provide reliable quantification.
Experimental Protocol
1. Materials and Reagents
-
Dimethyl fumarate (DMF) reference standard
-
Dimethyl fumarate-2,3-D2 (DMF-d2) internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Matrix of interest (e.g., formulation buffer, in vitro reaction mixture)
2. Sample Preparation: Protein Precipitation (for biological samples)
-
To 50 µL of the sample, add 150 µL of acetonitrile containing the DMF-d2 internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: A generalized workflow for sample analysis by LC-MS/MS.
3. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 3.9 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Gradient | A gradient may be required to separate DMF from MMF and other components. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | See Table 2 |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 450°C |
Quantitative Data
Table 2: Proposed MRM Transitions and Published Performance for DMF Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| DMF | 145.1 | 113.1 | 50 - 2500 | 50 |
| DMF-d2 (IS) | 147.1 | 115.1 | N/A | N/A |
Note: The MRM transition for DMF-d2 is proposed based on the known fragmentation of DMF and a +2 Da mass shift due to deuterium labeling. The linearity range and LLOQ are based on a published method for DMF analysis in rat plasma, which may require optimization for different matrices and instrumentation.
Conclusion
The bioanalytical strategy for Dimethyl fumarate is dictated by its rapid conversion to the active metabolite, Monomethyl fumarate. For pharmacokinetic assessments in biological fluids, the quantification of MMF using MMF-d3 as an internal standard is the established and scientifically sound approach. The provided protocol for MMF analysis is robust and suitable for drug development studies.
For applications requiring the direct measurement of DMF, the proposed method utilizing Dimethyl fumarate-2,3-D2 as an internal standard offers a reliable framework. The use of a stable isotope-labeled internal standard is paramount for ensuring the accuracy and precision of the analytical results. Researchers should perform appropriate method validation to ensure the performance of these methods for their specific application and matrix.
Application Note: NMR Spectroscopic Characterization of Dimethyl Fumarate-2,3-D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the characterization of Dimethyl fumarate-2,3-D2 using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed to ensure accurate structural verification, determination of isotopic purity, and overall quality assessment of the deuterated active pharmaceutical ingredient (API). This application note includes protocols for ¹H, ¹³C, and ²H NMR spectroscopy, along with quantitative NMR (qNMR) analysis.
Introduction
Dimethyl fumarate (DMF) is an established therapeutic agent, and its deuterated analogue, Dimethyl fumarate-2,3-D2, is of significant interest in drug development for its potential to offer an improved pharmacokinetic profile. Accurate and robust analytical methods are crucial for the characterization of this isotopically labeled compound. NMR spectroscopy is a primary analytical technique for unequivocally confirming the molecular structure and quantifying the level of deuterium incorporation.[1][2][3] This protocol outlines the necessary steps for sample preparation, NMR data acquisition, and data analysis to ensure the identity, purity, and quality of Dimethyl fumarate-2,3-D2.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[4]
-
Solvent Selection : Choose a deuterated solvent in which Dimethyl fumarate-2,3-D2 is fully soluble. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Weighing : Accurately weigh 10-25 mg of Dimethyl fumarate-2,3-D2 for ¹H and ²H NMR, and 50-100 mg for ¹³C NMR into a clean, dry vial. For quantitative analysis (qNMR), an accurately weighed internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) must be added. The internal standard should have a signal that does not overlap with the analyte signals.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent.[5] Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer : Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter.
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ²H NMR spectra. Instrument-specific optimization may be required.
3.2.1. ¹H NMR Spectroscopy
-
Purpose : To identify residual proton signals and confirm the absence of protons at the 2 and 3 positions.
-
Key Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 3-4 seconds.
-
Relaxation Delay (D1) : 5 times the longest T₁ of the signals of interest. An inversion-recovery experiment should be performed to determine T₁ values. For routine qualitative spectra, a D1 of 5 seconds is often sufficient.
-
Number of Scans : 16-64, depending on the sample concentration.
-
3.2.2. ¹³C{¹H} NMR Spectroscopy
-
Purpose : To confirm the carbon backbone of the molecule. Deuteration can cause slight upfield shifts in the ¹³C signals (isotopic effect).[6][7][8][9]
-
Key Parameters :
-
Pulse Sequence : Standard proton-decoupled pulse sequence. For quantitative purposes, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (D1) : 5 times the longest T₁ of the signals of interest. Quaternary carbons can have very long T₁ values.
-
Number of Scans : 1024 or higher to achieve an adequate signal-to-noise ratio.
-
3.2.3. ²H NMR Spectroscopy
-
Purpose : To directly observe the deuterium signal and confirm its position at the 2 and 3 carbons. This is a key experiment for verifying successful deuteration.[10][11]
-
Key Parameters :
-
Pulse Sequence : Standard single-pulse sequence without proton decoupling.
-
Spectral Width : 10-15 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (D1) : 5 seconds.
-
Number of Scans : 64-256.
-
3.2.4. Quantitative NMR (qNMR) for Isotopic Purity
A combination of ¹H and ²H NMR can be used for the precise determination of isotopic abundance.[12][13]
-
¹H qNMR :
-
Acquire a ¹H NMR spectrum with a known amount of an internal standard.
-
Integrate the residual proton signal at the 2,3-positions (if any) and the signal of the internal standard.
-
Calculate the amount of non-deuterated Dimethyl fumarate.
-
-
²H qNMR :
-
Acquire a ²H NMR spectrum of the same sample.
-
Integrate the deuterium signal at the 2,3-positions and the natural abundance deuterium signal of the internal standard (if applicable and calibrated) or use an external standard method.
-
Calculate the amount of deuterated Dimethyl fumarate.
-
-
Isotopic Purity Calculation : The isotopic purity is calculated from the relative amounts of the deuterated and non-deuterated species.
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-3 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]
-
Integration : For quantitative analysis, carefully define the integration regions for the analyte and internal standard signals.
Data Presentation
Expected NMR Data
The following tables summarize the expected chemical shifts for Dimethyl fumarate and the anticipated data for Dimethyl fumarate-2,3-D2.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Dimethyl Fumarate (ppm) | Dimethyl Fumarate-2,3-D2 (Expected) | Multiplicity | Integration |
| -OCH₃ | ~3.80 | ~3.80 | s | 6H |
| -CH=CH- | ~6.85 | Residual signal, significantly reduced intensity | s | <0.1H |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Dimethyl Fumarate (ppm) | Dimethyl Fumarate-2,3-D2 (Expected) |
| -OCH₃ | ~52.0 | ~52.0 |
| -C=C- | ~134.5 | Upfield shift due to isotopic effect |
| C=O | ~165.5 | ~165.5 |
Table 3: ²H NMR Data (76 MHz, CHCl₃)
| Assignment | Dimethyl Fumarate-2,3-D2 (Expected ppm) |
| -CD=CD- | ~6.85 |
Quantitative Analysis Summary
Table 4: Example qNMR Calculation for Isotopic Purity
| Parameter | Analyte (Residual -CH=) | Internal Standard (e.g., Maleic Anhydride) |
| Integral (I) | Value from spectrum | Value from spectrum |
| Number of Protons (N) | 2 | 2 |
| Molecular Weight (M) | 144.12 g/mol | 98.06 g/mol |
| Mass (m) | Calculated | Weighed amount |
| Purity (P) | Calculated | Known purity |
The isotopic purity is then calculated as: Isotopic Purity (%) = (1 - (m_analyte / m_total)) * 100 where m_total is the initial weighed mass of the Dimethyl fumarate-2,3-D2 sample.
Visualization of Workflows
The following diagrams illustrate the key workflows described in this protocol.
Caption: Experimental workflow for NMR characterization.
Caption: Logic for selecting NMR experiments.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emerypharma.com [emerypharma.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Application Notes and Protocols for Animal Model Studies Utilizing Dimethyl Fumarate-2,3-D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis (MS) and psoriasis.[1] Its primary active metabolite, monomethyl fumarate (MMF), is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1] Deuteration of pharmaceuticals, the selective replacement of hydrogen with deuterium, is a strategy employed to favorably alter a drug's pharmacokinetic profile, potentially leading to improved safety, tolerability, or efficacy.[2] The substitution of hydrogen with deuterium can slow down metabolic processes due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond.[3][4] This can result in a longer drug half-life and reduced formation of toxic metabolites.[3][5]
This document provides detailed application notes and protocols for preclinical animal model studies of Dimethyl fumarate-2,3-D2, a deuterated version of DMF. While specific preclinical data for this deuterated analog is not yet widely published, the following protocols and expected data are based on the known pharmacology of DMF and the established principles of drug deuteration.
Rationale for Deuteration of Dimethyl Fumarate
The primary rationale for the development of Dimethyl fumarate-2,3-D2 is to improve upon the pharmacokinetic properties of the parent compound. By replacing the hydrogen atoms at the 2 and 3 positions of the fumarate backbone with deuterium, it is hypothesized that the rate of metabolic processes involving the cleavage of these C-H bonds will be reduced.[4][6] This could potentially lead to:
-
Increased Half-Life: A slower rate of metabolism may prolong the systemic exposure to the active metabolite, MMF-d2.[3]
-
Improved Bioavailability: Reduced first-pass metabolism could increase the amount of active drug that reaches systemic circulation.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration to maintain therapeutic concentrations.
-
Altered Metabolite Profile: Deuteration may shift metabolic pathways, potentially reducing the formation of off-target or toxic metabolites.[7]
Signaling Pathway of Dimethyl Fumarate
The principal mechanism of action of DMF is the activation of the Nrf2 signaling pathway.[8] DMF and its metabolite MMF are electrophilic and can react with cysteine residues on Keap1, a negative regulator of Nrf2.[9] This leads to a conformational change in Keap1, releasing Nrf2 and allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective and antioxidant genes.[10][11]
Caption: Nrf2 signaling pathway activated by Dimethyl Fumarate-2,3-D2.
Hypothetical Comparative Pharmacokinetic Data
The following table presents hypothetical, yet representative, pharmacokinetic data that might be expected from a study comparing Dimethyl fumarate-2,3-D2 with standard DMF in a rodent model.
| Parameter | Dimethyl Fumarate (Oral) | Dimethyl Fumarate-2,3-D2 (Oral) |
| Dose (mg/kg) | 30 | 30 |
| Cmax (ng/mL) | 850 ± 120 | 950 ± 150 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 2100 ± 350 | 3200 ± 480 |
| Half-life (t½) (h) | 1.5 ± 0.3 | 2.5 ± 0.4 |
| Bioavailability (%) | 45 | 65 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Dimethyl fumarate-2,3-D2 and Dimethyl fumarate following oral and intravenous administration in mice or rats.
Materials:
-
Dimethyl fumarate-2,3-D2
-
Dimethyl fumarate
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles
-
Intravenous injection equipment
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Workflow Diagram:
Caption: Experimental workflow for a rodent pharmacokinetic study.
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water prior to dosing.[12]
-
Drug Formulation: Prepare dosing solutions of Dimethyl fumarate-2,3-D2 and Dimethyl fumarate in the vehicle at the desired concentration.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[12]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the active metabolite (MMF and/or MMF-d2) in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Efficacy Study in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the efficacy of Dimethyl fumarate-2,3-D2 in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Dimethyl fumarate-2,3-D2
-
Vehicle
-
Clinical scoring materials
Procedure:
-
EAE Induction: Induce EAE by immunizing mice with an emulsion of MOG35-55 peptide in CFA. Administer pertussis toxin on days 0 and 2 post-immunization.[14]
-
Treatment: Begin daily oral administration of Dimethyl fumarate-2,3-D2 or vehicle at the onset of clinical signs (typically around day 10-12) or in a prophylactic setting.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Endpoint Analysis: At the end of the study (e.g., day 28 post-immunization), collect tissues (spinal cord, brain) for histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination. Spleens can be collected for immunological analysis (e.g., flow cytometry for T-cell populations).[14]
Expected Efficacy Data in EAE Model:
| Treatment Group | Mean Peak Clinical Score | Mean Cumulative Score | Spinal Cord Inflammation Score | Spinal Cord Demyelination Score |
| Vehicle | 3.2 ± 0.4 | 45 ± 8 | 3.5 ± 0.5 | 3.1 ± 0.6 |
| DMF (30 mg/kg) | 1.8 ± 0.3 | 25 ± 5 | 1.9 ± 0.4 | 1.7 ± 0.3 |
| DMF-d2 (30 mg/kg) | 1.5 ± 0.2 | 20 ± 4 | 1.4 ± 0.3 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Dimethyl fumarate-2,3-D2 in animal models. Based on the principles of drug deuteration and the known mechanisms of DMF, it is anticipated that the deuterated compound will exhibit an improved pharmacokinetic profile, potentially leading to enhanced efficacy. The detailed methodologies for pharmacokinetic and Efficacy studies, along with the illustrative diagrams and hypothetical data tables, are intended to guide researchers in the design and execution of their investigations into this promising therapeutic candidate.
References
- 1. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 4. Portico [access.portico.org]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl fumarate in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Effects of dimethyl fumarate in two animal models of MS [ediss.uni-goettingen.de]
High-Resolution Mass Spectrometry for the Analysis of Dimethyl Fumarate-2,3-D2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Dimethyl fumarate-2,3-D2 using high-resolution mass spectrometry (HRMS). Dimethyl fumarate (DMF) is an oral therapeutic agent for relapsing-remitting multiple sclerosis, and its deuterated isotopologue, Dimethyl fumarate-2,3-D2, is crucial for pharmacokinetic and metabolic studies, often serving as an internal standard.[1] High-resolution mass spectrometry offers significant advantages in specificity and the ability to perform accurate mass measurements, ensuring confident identification and quantification.
Introduction to High-Resolution Mass Spectrometry in DMF Analysis
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for the analysis of small molecules like Dimethyl fumarate-2,3-D2 in complex biological matrices. Unlike nominal mass instruments like triple quadrupoles, HRMS instruments such as the Orbitrap provide high mass accuracy and resolution, allowing for the determination of elemental composition and confident differentiation from isobaric interferences. This is particularly advantageous in drug metabolism studies where novel metabolites may be discovered.
Dimethyl fumarate is rapidly metabolized in the body to its active metabolite, monomethyl fumarate (MMF).[2] Therefore, analytical methods are often designed to quantify both DMF and MMF. The use of a stable isotope-labeled internal standard, such as Dimethyl fumarate-2,3-D2, is the gold standard for quantitative LC-MS analysis as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[3][4]
Signaling Pathways of Dimethyl Fumarate
The therapeutic effects of dimethyl fumarate are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.
Nrf2 Signaling Pathway
A primary mechanism of action for DMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. DMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. texilajournal.com [texilajournal.com]
- 6. Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dimethyl fumarate-2,3-D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate-2,3-D2 is the deuterated analog of Dimethyl fumarate (DMF), a significant therapeutic agent for relapsing forms of multiple sclerosis and psoriasis. The incorporation of deuterium at the 2 and 3 positions of the fumarate backbone offers a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic profiling, and as an internal standard in analytical assays. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism and altering the drug's pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of Dimethyl fumarate-2,3-D2 from commercially available deuterated precursors.
Synthesis Overview
The primary route for the synthesis of Dimethyl fumarate-2,3-D2 is through the Fischer esterification of Fumaric acid-2,3-d2. This method offers a straightforward and efficient approach to obtaining the desired deuterated product. The overall reaction is illustrated below:
Caption: Fischer Esterification of Fumaric acid-2,3-d2.
Experimental Protocols
Protocol 1: Fischer Esterification of Fumaric acid-2,3-d2
This protocol details the synthesis of Dimethyl fumarate-2,3-D2 via a sulfuric acid-catalyzed esterification of Fumaric acid-2,3-d2 with methanol.
Materials:
-
Fumaric acid-2,3-d2 (≥98% isotopic purity)
-
Anhydrous Methanol (CH3OH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., methanol/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add Fumaric acid-2,3-d2 (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 mL per gram of fumaric acid-d2).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by recrystallization from a methanol/water mixture to yield pure Dimethyl fumarate-2,3-D2 as a white crystalline solid.
-
Filter the crystals using a Büchner funnel, wash with cold water, and dry under vacuum.
-
Experimental Workflow:
Caption: Workflow for Dimethyl fumarate-2,3-D2 Synthesis.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of Dimethyl fumarate-2,3-D2.
| Parameter | Value |
| Starting Material | Fumaric acid-2,3-d2 |
| Isotopic Purity of Precursor | ≥98% |
| Molar Equivalents (Reagents) | Fumaric acid-d2: 1.0, H2SO4: 0.15 |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 65 °C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 80 - 90% |
| Isotopic Purity of Product | ≥98% |
| Purity (by HPLC) | >99.5% |
| Appearance | White crystalline solid |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 3.81 (s, 6H, 2 x -OCH₃). The characteristic singlet at δ 6.84 for the vinylic protons in non-deuterated dimethyl fumarate will be absent.
-
²H NMR (61.4 MHz, CHCl₃): A signal corresponding to the deuterium at the 2 and 3 positions should be observed.
-
¹³C NMR (100 MHz, CDCl₃): δ 164.9 (C=O), 133.5 (t, J(C,D) ≈ 27 Hz, C2/C3), 52.3 (-OCH₃). The signal for the deuterated carbons will appear as a triplet due to coupling with deuterium.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Calculated for C₆H₆D₂O₄Na⁺ [M+Na]⁺: 169.05. Found: 169.05.
Signaling Pathway (Relevance to Application)
Dimethyl fumarate and its active metabolite, monomethyl fumarate, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This pathway is crucial for cellular defense against oxidative stress.
Caption: Nrf2 Antioxidant Response Pathway Activation.
Conclusion
The synthesis of Dimethyl fumarate-2,3-D2 via Fischer esterification of Fumaric acid-2,3-d2 is a reliable and efficient method for obtaining high-purity deuterated material for research purposes. The provided protocols and data serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis and characterization of this isotopically labeled compound will enable more precise and insightful studies into the biological fate and activity of this important therapeutic agent.
Application Notes and Protocols for the Bioanalysis of Dimethyl Fumarate-2,3-D2 in Biological Matrices
Introduction
Dimethyl fumarate (DMF) is a prodrug that is rapidly and completely metabolized by esterases in the gastrointestinal tract, blood, and other tissues to its active metabolite, monomethyl fumarate (MMF). Consequently, bioanalytical methods typically focus on the quantification of MMF in biological samples. Dimethyl fumarate-2,3-D2, a deuterated analog, serves as an excellent internal standard (IS) for mass spectrometry-based assays due to its similar chemical and physical properties to the analyte, ensuring accurate and precise quantification by correcting for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the sample preparation of MMF from various biological matrices, utilizing Dimethyl fumarate-2,3-D2 or similar deuterated analogs like Monomethyl fumarate-d3 as an internal standard. The primary techniques covered are Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).
Key Considerations for Sample Handling
Due to the rapid enzymatic hydrolysis of DMF to MMF, special precautions are necessary during the collection and handling of biological samples. To prevent the ex vivo conversion of DMF, it is recommended to collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride. Samples should be immediately cooled and centrifuged to separate plasma, which should then be stored frozen at -20°C or below until analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of sample cleanup, sensitivity requirements, and laboratory throughput.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing interfering substances from complex matrices, resulting in a cleaner extract and reduced matrix effects in LC-MS/MS analysis.[1][2]
Application Note: This method is recommended for assays requiring high sensitivity and specificity, such as pharmacokinetic studies with low administered doses. It provides excellent recovery and minimizes ion suppression. Monomethyl fumarate d3 is a commonly used internal standard for this application.[2]
Protocol: SPE of MMF from Human Plasma
-
Materials:
-
Human plasma sample
-
Monomethyl fumarate-d3 internal standard (IS) working solution
-
50 mM Ammonium acetate in 0.5% formic acid buffer
-
Methanol
-
Water
-
SPE cartridges (e.g., Strata-X or Oasis HLB)
-
Mobile phase for LC-MS/MS analysis
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 300 µL of plasma, add 30 µL of the IS working solution and vortex for 10 seconds.
-
Add 625 µL of 50 mM ammonium acetate in 0.5% formic acid buffer and vortex for another 10 seconds.
-
Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water, and finally 1.0 mL of 50 mM ammonium acetate in 0.5% formic acid buffer.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 50 mM ammonium acetate in 0.5% formic acid buffer, followed by two washes with 1.0 mL of water.
-
Elute the analyte and IS with 0.6 mL of the mobile phase.
-
Inject an aliquot of the eluate into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction (SPE) of Monomethyl Fumarate
Caption: Workflow for the solid-phase extraction of MMF from plasma.
Protein Precipitation (PPT)
PPT is a simpler and faster method for removing the bulk of proteins from biological samples. It is suitable for high-throughput analysis, though it may result in less clean extracts compared to SPE.
Application Note: This method is ideal for rapid sample processing, particularly in drug discovery or when analyzing samples with higher analyte concentrations. Acetonitrile is a common and effective precipitating agent.
Protocol: PPT of MMF from Plasma
-
Materials:
-
Plasma/serum sample
-
Monomethyl fumarate-d3 internal standard (IS) working solution
-
Acetonitrile (ACN), chilled
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of chilled acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Workflow for Protein Precipitation (PPT) of Monomethyl Fumarate
Caption: Workflow for the protein precipitation of MMF from plasma.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. It can provide clean extracts but may be more labor-intensive than PPT.
Application Note: This technique can be optimized to selectively extract MMF while leaving behind highly polar or non-polar interferences. The choice of extraction solvent is critical for achieving good recovery.
Protocol: LLE of MMF from Plasma
-
Materials:
-
Plasma sample
-
Monomethyl fumarate-d3 internal standard (IS) working solution
-
Acidifying agent (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
-
Procedure:
-
To 200 µL of plasma, add 20 µL of the IS working solution.
-
Acidify the sample by adding 50 µL of 1 M HCl to protonate the MMF.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Workflow for Liquid-Liquid Extraction (LLE) of Monomethyl Fumarate
Caption: Workflow for the liquid-liquid extraction of MMF from plasma.
Sample Preparation from Tissue Homogenates
Application Note: For the analysis of MMF in tissues, a homogenization step is required prior to extraction. The resulting homogenate can then be processed using SPE or PPT. It is crucial to determine the appropriate dilution factor to minimize matrix effects from the tissue.
Protocol: General Procedure for Tissue Samples
-
Homogenization:
-
Accurately weigh a portion of the tissue sample.
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Extraction:
-
The resulting supernatant (tissue homogenate) can be used in place of plasma in the SPE or PPT protocols described above.
-
It may be necessary to further dilute the homogenate with a surrogate matrix like blank plasma to better match the calibration standards.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of MMF in biological matrices using different sample preparation techniques. Values are indicative and may vary between laboratories and specific assay conditions.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte | Monomethyl Fumarate (MMF) | Monomethyl Fumarate (MMF) | Monomethyl Fumarate (MMF) |
| Internal Standard | Monomethyl fumarate-d3 | Monomethyl fumarate-d3/d5 | Monomethyl fumarate-d3 |
| Matrix | Human Plasma | Human/Rat Plasma | Human Plasma |
| Linearity Range | 5 - 2000 ng/mL[1] | 30 - 4000 ng/mL | 10 - 5000 ng/mL |
| Recovery | > 85% | Typically > 80% | > 75% |
| Matrix Effect | Minimal / Low | Moderate | Low to Moderate |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% | < 15% |
| Lower Limit of Quantitation (LLOQ) | ~5 ng/mL[1] | ~30 ng/mL | ~10 ng/mL |
Note: The use of a deuterated internal standard like Dimethyl fumarate-2,3-D2 (metabolized to MMF-d2) is critical for mitigating variability and ensuring high precision and accuracy, especially in methods with moderate matrix effects like PPT.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Dimethyl fumarate-2,3-D2 in mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of Dimethyl fumarate-2,3-D2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a weak or non-existent signal for my Dimethyl fumarate-2,3-D2 standard?
A1: Poor signal intensity for Dimethyl fumarate-2,3-D2 can arise from a multitude of factors, spanning sample preparation, chromatographic conditions, and mass spectrometer settings. Key reasons include:
-
Suboptimal Ionization: Dimethyl fumarate is known for its poor ionization efficiency. The parameters of your electrospray ionization (ESI) or other ion source may not be optimized for this specific molecule.[1]
-
Analyte Instability: Dimethyl fumarate is susceptible to hydrolysis and can react with endogenous thiols like glutathione.[1] This inherent instability can lead to a lower concentration of the target analyte reaching the detector.
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, especially if the mobile phase contains protic solvents. This reduces the concentration of the fully deuterated standard.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Dimethyl fumarate-2,3-D2 in the mass spectrometer's ion source.[2]
-
In-source Fragmentation: The molecule might be fragmenting within the ion source, which decreases the abundance of the intended precursor ion.
-
Incorrect Mass Spectrometer Settings: You may be monitoring for the incorrect precursor or product ions (m/z values).
-
General Instrument Issues: A contaminated ion source, poor calibration, or leaks in the LC system can lead to a general loss of sensitivity.[2][3]
Q2: My deuterated standard (Dimethyl fumarate-2,3-D2) has a different retention time than the non-deuterated analyte. Is this normal and could it be causing signal issues?
A2: Yes, this is a known phenomenon referred to as the "deuterium isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this is normal, a significant shift in retention time can be problematic. If the two compounds elute into regions with different levels of matrix components, they will experience varying degrees of ion suppression, leading to poor signal intensity and inaccurate quantification.
Q3: How can I determine if matrix effects are the cause of the low signal for my Dimethyl fumarate-2,3-D2?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your Dimethyl fumarate-2,3-D2 standard directly into the mass spectrometer after the LC column while injecting a blank matrix sample onto the column. A dip in the baseline signal of your standard at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the expected fragment ions for Dimethyl fumarate in mass spectrometry?
A4: Under Electron Impact (EI) ionization, common in GC-MS, Dimethyl fumarate typically fragments to produce characteristic ions. The mass spectrum is often dominated by a base peak at m/z 113, which corresponds to the loss of a methoxy radical (-•OCH3). Other significant fragments can be observed at m/z 85, 59, and 53. Understanding this fragmentation pattern is crucial for confirming the identity of your analyte and for troubleshooting potential in-source fragmentation issues.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Signal Intensity
This guide provides a step-by-step workflow to diagnose the root cause of low signal for Dimethyl fumarate-2,3-D2.
Troubleshooting Workflow for Poor Signal Intensity
Caption: A step-by-step guide to diagnosing low signal intensity.
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.
-
Evaluate Labeling Position: Whenever possible, use standards where deuterium atoms are on stable, non-exchangeable positions (e.g., on a carbon backbone). For Dimethyl fumarate-2,3-D2, the deuterium atoms are on a carbon-carbon double bond, which is generally stable. However, extreme pH conditions in the mobile phase could potentially promote exchange.
-
Control Mobile Phase pH: Avoid highly acidic or basic mobile phases if you suspect H/D exchange. A pH closer to neutral is often preferable.
-
Minimize Sample Preparation Time: Prolonged exposure to protic solvents during sample preparation can increase the likelihood of exchange.
-
Temperature Control: Perform sample preparation steps at reduced temperatures (e.g., on ice) to slow down the rate of exchange.
Experimental Protocols
LC-MS/MS Method for Dimethyl Fumarate Analysis
Due to the reactivity of dimethyl fumarate, derivatization with a trapping reagent like tiopronin can improve stability and signal intensity.[4]
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3) |
| Mobile Phase B | Methanol / 0.2% Formic Acid |
| Gradient | 10% B for 0.3 min, linear gradient to 95% B in 0.7 min, hold at 95% B for 0.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 65 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| MRM Transitions | |
| Dimethyl fumarate | (as tiopronin conjugate) Precursor > Product |
| Dimethyl fumarate-2,3-D2 | (as tiopronin conjugate) Precursor+2 > Product+2 |
Note: Specific MRM transitions for the tiopronin conjugates should be optimized by infusing the derivatized standards.
GC-MS Method for Dimethyl Fumarate Analysis
| Parameter | Recommended Setting |
| Gas Chromatography | |
| Column | Low-polarity (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[5] |
| Injector Temperature | 240 - 280 °C[6] |
| Carrier Gas | Helium |
| Flow Rate | 0.8 - 1.5 mL/min[6] |
| Oven Program | 60 °C (2 min hold), ramp at 10 °C/min to 320 °C, hold for 10 min[5] |
| Mass Spectrometry | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[6] |
| Ion Source Temperature | 230 °C[6] |
| Interface Temperature | 280 - 300 °C[6] |
| Monitored Ions (m/z) | 144 (Molecular Ion), 113 (Quantifier) , 85 (Qualifier), 59 (Qualifier) |
Visualizations
Electron Impact (EI) Fragmentation Pathway of Dimethyl Fumarate
Caption: Fragmentation of Dimethyl Fumarate in EI-MS.
Logical Relationship of Factors Affecting Signal Intensity
Caption: Interrelated causes of poor mass spectrometry signal.
References
- 1. researchgate.net [researchgate.net]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101701943A - Method for measuring dimethyl fumarate in product by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
Optimizing chromatographic separation of Dimethyl fumarate-2,3-D2 from its non-deuterated form.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chromatographic separation of Dimethyl fumarate-2,3-D2 from its non-deuterated form. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is it possible to separate Dimethyl fumarate-2,3-D2 from its non-deuterated form using reversed-phase HPLC?
A1: Yes, it is generally possible to achieve separation between deuterated and non-deuterated isotopologues using high-performance liquid chromatography (HPLC). In reversed-phase chromatography, deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts. This phenomenon is known as the deuterium isotope effect. The magnitude of this effect can be small, so careful method optimization is crucial for achieving baseline resolution.
Q2: What is the underlying principle for the separation of deuterated and non-deuterated compounds in reversed-phase HPLC?
A2: The separation arises from the subtle differences in the physicochemical properties between the C-D and C-H bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and van der Waals interactions with the stationary phase. In reversed-phase HPLC, this often results in the deuterated compound having a slightly weaker interaction with the non-polar stationary phase, leading to earlier elution.
Q3: What are the recommended starting conditions for developing a separation method?
A3: Based on published methods for the analysis of Dimethyl fumarate, a good starting point would be a C18 column with a mobile phase consisting of a mixture of water (acidified with a low concentration of an acid like phosphoric or formic acid) and an organic modifier like acetonitrile or methanol. Refer to the tables in the "Experimental Protocols" section for specific examples of successful Dimethyl fumarate HPLC methods that can be adapted.
Q4: My peaks for Dimethyl fumarate-2,3-D2 and Dimethyl fumarate are co-eluting. What are the first steps to improve resolution?
A4: To improve the resolution of closely eluting peaks, you can systematically adjust several parameters. Start by decreasing the percentage of the organic solvent in your mobile phase to increase retention and potentially enhance separation. You can also try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. Optimizing the column temperature is another key step; a lower temperature often increases retention and may improve resolution for isotopologues.
Q5: Can changing the column chemistry help in separating the two compounds?
A5: Absolutely. If optimizing the mobile phase and temperature on a standard C18 column is insufficient, consider trying a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases, for instance, offer different selectivity based on pi-pi interactions, which could be beneficial for separating these closely related compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of Dimethyl fumarate-2,3-D2 and its non-deuterated form.
Problem 1: Poor or No Resolution
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Strength | Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase to increase retention times and allow for better separation. |
| Suboptimal Organic Modifier | If using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter selectivity. |
| Inadequate Column Efficiency | Use a longer column or a column packed with smaller particles (e.g., sub-2 µm) to increase the number of theoretical plates and improve peak sharpness. |
| Suboptimal Temperature | Experiment with different column temperatures. Lowering the temperature often increases retention and can improve the separation of isotopologues. |
| Incorrect Stationary Phase | If a C18 column does not provide adequate separation, try a column with a different stationary phase, such as a phenyl-hexyl or biphenyl column, to exploit different separation mechanisms. |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanols | Ensure the mobile phase pH is low enough (e.g., by adding 0.1% formic or phosphoric acid) to suppress the ionization of residual silanol groups on the silica-based stationary phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Problem 3: Irreproducible Retention Times
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after a change in mobile phase composition. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. If using a buffered mobile phase, ensure the buffer components are fully dissolved and the pH is stable. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Data Presentation
The following tables summarize quantitative data from published RP-HPLC methods for the analysis of Dimethyl fumarate. These can serve as a starting point for method development.
Table 1: Published RP-HPLC Methods for Dimethyl Fumarate Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Symmetry C18 | 0.1% Ortho-phosphoric acid in water: Acetonitrile (55:45 v/v) | Not Specified | PDA | [1] |
| XBridge C18 | 0.1% Ortho-phosphoric acid in water: Acetonitrile (50:50 v/v) | 1.2 | 223 | |
| Inertsil ODS-3, C18 (150 mm x 4.6 mm, 5µ) | Buffer: Acetonitrile (50:50 v/v) | 1.0 | 210 | [2] |
| Inertsil® (250 x 4.6 mm, 5 μm) | Water (pH 2.6 with phosphoric acid): Methanol (40:60, v/v) | 1.0 | 210 | [3] |
| Symmetry shield RP 18 (250 × 4.6 mm, 5 μm) | pH 3.4 phosphate buffer: Methanol (75:25) | 1.0 | 210 | [4] |
Experimental Protocols
Proposed Protocol for Separation of Dimethyl fumarate-2,3-D2 and Dimethyl fumarate
This protocol provides a starting point for developing a separation method. Optimization will likely be required to achieve baseline resolution.
1. Instrumentation and Materials
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Dimethyl fumarate and Dimethyl fumarate-2,3-D2 standards
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Phosphoric acid or formic acid
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Prepare a starting mobile phase composition of 50:50 (v/v) Mobile Phase A: Mobile Phase B.
-
Degas the mobile phase before use.
3. Chromatographic Conditions
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm
4. Sample Preparation
-
Prepare a mixed standard solution containing both Dimethyl fumarate and Dimethyl fumarate-2,3-D2 in the mobile phase at a suitable concentration (e.g., 10 µg/mL each).
5. Method Optimization Workflow
-
Inject the mixed standard and observe the chromatogram.
-
If co-elution occurs, systematically adjust the mobile phase composition by decreasing the percentage of acetonitrile in 5% increments.
-
If resolution is still not achieved, try replacing acetonitrile with methanol.
-
Experiment with the column temperature, testing a range from 20 °C to 40 °C.
-
If necessary, switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl).
Visualizations
Caption: Experimental workflow for developing a separation method.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Overcoming matrix effects in the analysis of Dimethyl fumarate-2,3-D2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Dimethyl fumarate-2,3-D2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Dimethyl fumarate-2,3-D2?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Dimethyl fumarate-2,3-D2, which is often used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Dimethyl fumarate (DMF), matrix effects can cause either ion suppression or enhancement.[1] This phenomenon can lead to inaccurate and imprecise quantification of the analyte.[1] Biological matrices like plasma and blood are complex and contain numerous endogenous components that can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[2]
Q2: Why is Dimethyl fumarate-2,3-D2 used in the analysis of Dimethyl fumarate (DMF)?
A2: Dimethyl fumarate-2,3-D2 is a stable isotope-labeled version of DMF. SIL-IS are the preferred internal standards in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[3] This similarity ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations.[3] The use of a SIL-IS can also compensate for variability in sample preparation and extraction recovery.[3]
Q3: What are the main challenges in the bioanalysis of Dimethyl fumarate?
A3: The primary challenges in the bioanalysis of DMF include its instability and poor ionization efficiency.[4] DMF is rapidly hydrolyzed by esterases in biological matrices to its active metabolite, monomethyl fumarate (MMF).[5] In fact, DMF is often not quantifiable in plasma after oral administration.[5] To accurately measure DMF, it is crucial to inhibit esterase activity or use a trapping reagent to form a stable derivative.[4]
Q4: What are the common sample preparation techniques to mitigate matrix effects for Dimethyl fumarate-2,3-D2 analysis?
A4: Common sample preparation techniques to reduce matrix effects include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[6] While quick, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT.[7]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix.[7] SPE is generally considered the most effective technique for removing interfering matrix components but is also more time-consuming and expensive.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting Peaks
Q: My chromatogram shows poor peak shape (e.g., tailing, fronting, or splitting) for Dimethyl fumarate-2,3-D2 and the analyte. What should I do?
A: Poor peak shape can be caused by several factors. Follow these troubleshooting steps:
-
Check Column Condition: The analytical column may be degraded or contaminated.
-
Action: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Mobile Phase Issues: The pH or composition of the mobile phase might be suboptimal.
-
Action: Ensure the mobile phase is correctly prepared and degassed. The pH should be appropriate for the analyte's pKa.
-
-
Injector Problems: The injector or injector loop may be partially blocked.
-
Action: Clean the injector and loop according to the manufacturer's instructions.
-
-
Sample Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase, causing peak distortion.
-
Action: Reconstitute the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.
-
Issue 2: Signal Suppression or Enhancement
Q: I am observing significant signal suppression (or enhancement) for Dimethyl fumarate-2,3-D2. How can I identify the cause and fix it?
A: Signal suppression or enhancement is a clear indication of matrix effects.
-
Confirm Matrix Effect:
-
Action: Perform a post-column infusion experiment. Infuse a constant flow of a standard solution of Dimethyl fumarate-2,3-D2 into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of the analyte confirms the presence of co-eluting interfering components.
-
-
Optimize Chromatography:
-
Action: Modify the chromatographic gradient to better separate the analyte from the interfering peaks. Experiment with different organic modifiers or a column with a different stationary phase.
-
-
Improve Sample Preparation:
-
Action: If chromatographic optimization is insufficient, a more rigorous sample preparation method is needed. If you are using PPT, consider switching to LLE or SPE for a cleaner sample extract.[1]
-
Issue 3: High Variability in Results
Q: My results for quality control samples show high variability (%CV > 15%). What could be the reason?
A: High variability is often a consequence of inconsistent matrix effects or sample processing.
-
Inconsistent Sample Preparation:
-
Action: Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Pay close attention to volumes, timing, and mixing steps.
-
-
Differential Matrix Effects: The matrix effect may vary between different lots of biological matrix.
-
Action: Evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.
-
-
Analyte Instability: DMF is known to be unstable in biological matrices.[4]
-
Internal Standard Issues: The internal standard may not be adequately compensating for the variability.
-
Action: Ensure that the stable isotope-labeled internal standard (Dimethyl fumarate-2,3-D2) and the analyte have co-eluting peaks. A significant separation between the two can lead to differential matrix effects.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Dimethyl Fumarate-2,3-D2 Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Analyte partitioning between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by elution. |
| Selectivity | Low | Moderate | High |
| Matrix Effect Reduction | Moderate | Good | Excellent |
| Recovery | Generally high but can be variable. | Good to excellent, dependent on solvent choice. | High and reproducible. |
| Speed | Fast | Moderate | Slow |
| Cost | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
Table 2: Illustrative Performance of Sample Preparation Methods for Dimethyl Fumarate-2,3-D2 in Human Plasma *
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 95 ± 8 | 65 ± 15 | 62 ± 14 |
| Liquid-Liquid Extraction | 88 ± 5 | 85 ± 10 | 75 ± 9 |
| Solid-Phase Extraction | 92 ± 4 | 98 ± 5 | 90 ± 5 |
*Note: The data presented in this table is for illustrative purposes to demonstrate the typical performance of each technique and is not derived from a specific cited study.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Dimethyl Fumarate after Trapping and Protein Precipitation
This protocol is based on a published method for the analysis of DMF in rat blood.[4]
1. Sample Pre-treatment and Trapping Reaction:
-
To 100 µL of whole blood, add 300 µL of a 100 mM ammonium bicarbonate buffer (pH 9) containing 100 mM of tiopronin (trapping reagent).
-
Vortex the mixture for approximately 5 minutes at room temperature to allow for the formation of the stable tiopronin-DMF conjugate.
2. Protein Precipitation:
-
To the 400 µL sample mixture, add 800 µL of acetonitrile containing the internal standard (Dimethyl fumarate-2,3-D2-tiopronin conjugate).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
3. Sample Analysis:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate (pH 3) in water.
-
Mobile Phase B: 0.2% formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 65°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the tiopronin-DMF conjugate and the tiopronin-DMF-D2 internal standard.
Visualizations
Caption: Experimental workflow for the analysis of Dimethyl fumarate-2,3-D2.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. bpasjournals.com [bpasjournals.com]
- 7. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 8. it.restek.com [it.restek.com]
Improving the yield and purity of Dimethyl fumarate-2,3-D2 synthesis.
Welcome to the technical support center for the synthesis of Dimethyl fumarate-2,3-D2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Dimethyl fumarate-2,3-D2. The recommended starting materials for this synthesis are either Fumaric acid-d2 or Maleic anhydride-d2, which are commercially available.
Issue 1: Low Yield of Dimethyl fumarate-2,3-D2
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Starting from Fumaric acid-d2: Extend the reaction time. Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material. Ensure the reaction temperature is maintained, as higher temperatures improve the solubility of fumaric acid and the reaction rate.[1] Starting from Maleic anhydride-d2: Ensure the initial ring-opening to form the monoester is complete before proceeding with isomerization and the final esterification. |
| Loss of Product During Workup/Purification | Minimize the number of transfer steps. During crystallization, cool the solution slowly to maximize crystal formation and yield.[2] Ensure the wash solvent is chilled to prevent the dissolution of the product.[3] |
| Sub-optimal Catalyst Concentration | For Fischer Esterification: Ensure the appropriate molar ratio of sulfuric acid to fumaric acid-d2 is used. Too little catalyst will result in a slow or incomplete reaction.[4] For Lewis Acid Isomerization: The quantity of the Lewis acid can be varied from catalytic to stoichiometric amounts; optimization may be required for your specific conditions.[5] |
| Reversible Reaction Equilibrium | In Fischer esterification, water is a byproduct. While the acid catalyst also acts as a dehydrating agent, the presence of excess water can shift the equilibrium back towards the reactants. Using a Dean-Stark trap or other methods to remove water can drive the reaction to completion. |
Issue 2: Low Isotopic Purity (Presence of Partially Deuterated or Non-Deuterated Species)
| Potential Cause | Recommended Solution |
| H/D Exchange with Protic Solvents/Reagents | Use deuterated solvents (e.g., Methanol-d4) where possible, especially if intermediate steps require solvent. Minimize exposure to atmospheric moisture by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried before use. |
| Contamination from Starting Materials | Use high-purity deuterated starting materials (≥98 atom % D).[6][7][8] Verify the isotopic purity of the starting material by NMR or Mass Spectrometry before starting the reaction. |
| Back-Exchange During Workup | Minimize the use of protic solvents (H2O, non-deuterated alcohols) during the workup and purification steps. If an aqueous wash is necessary, use D2O. If recrystallizing from a solvent mixture containing water, use D2O.[9] |
Issue 3: Presence of Chemical Impurities
| Potential Cause | Recommended Solution |
| Dimethyl sulfate (Genotoxic Impurity) | This is a known byproduct when using sulfuric acid as a catalyst in methanol.[3] To avoid its formation, consider alternative esterification methods, such as converting monomethyl fumarate-d2 to its acid chloride followed by reaction with methanol.[3][5] |
| Monomethyl fumarate-d2 | This indicates an incomplete esterification. Increase the reaction time or the amount of methanol. Purification by recrystallization is effective in removing this impurity.[10] |
| Dimethyl maleate-d2 (cis-isomer) | This impurity arises if starting from maleic anhydride-d2 and the isomerization to the fumarate (trans-isomer) is incomplete. Ensure sufficient reaction time and temperature for the isomerization step. Purification can be achieved by recrystallization, as the two isomers have different solubilities. |
| Residual Starting Material (Fumaric acid-d2 or Maleic anhydride-d2) | Indicates an incomplete reaction. Optimize reaction time and temperature. Recrystallization will typically remove unreacted acid. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of Dimethyl fumarate-2,3-D2?
A1: The most straightforward approach is to use commercially available deuterated starting materials. Fumaric acid-2,3-d2 or Maleic anhydride-d2 are the recommended precursors. This avoids the complexities and potential for incomplete deuteration associated with direct H/D exchange on the final product.
Q2: Which synthesis method generally gives higher yields?
A2: Both the direct esterification of Fumaric acid-d2 and the isomerization/esterification of Maleeic anhydride-d2 can provide high yields. Continuous flow synthesis has been reported to achieve quantitative conversion for the non-deuterated analogue, which could be adapted for the deuterated synthesis.[11] For batch synthesis, yields are typically in the range of 80-95%.[2][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[2][12]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying Dimethyl fumarate-2,3-D2.[2] A mixture of methanol and water is often used.[2] The product can also be purified by washing the crude solid with a chilled solvent like methanol to remove soluble impurities.[10]
Q5: How do I confirm the isotopic purity of my final product?
A5: The isotopic purity can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS). In the ¹H NMR spectrum, the signal corresponding to the vinylic protons should be significantly diminished or absent. Mass spectrometry will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z = 146.14).
Q6: Are there any specific safety precautions I should take?
A6: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The reaction should be performed in a well-ventilated fume hood. Dimethyl fumarate is a skin sensitizer.[13]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Dimethyl Fumarate Synthesis (Non-Deuterated)
| Parameter | Method 1: Fischer Esterification | Method 2: From Maleic Anhydride | Method 3: Continuous Flow |
| Starting Material | Fumaric Acid | Maleic Anhydride | Fumaric Acid or Maleic Anhydride |
| Catalyst | Sulfuric Acid[11] | Lewis Acid (e.g., AlCl₃) or Thiourea followed by H₂SO₄[5][11] | Sulfuric Acid / Thiourea |
| Solvent | Methanol[11] | Methanol, Toluene/Ethyl Acetate[5] | Methanol[11] |
| Temperature | 55-65 °C[11] | 45-75 °C[5] | 40-105 °C[11] |
| Reaction Time | 2-12 hours[5][11] | 4-12 hours[5] | 16-46 minutes (residence time)[11] |
| Reported Yield | 83%[2] | ~80%[5] | >99% conversion[11] |
| Purity | High purity after recrystallization | High purity after recrystallization | 100% purity by GC-MS after recrystallization[11] |
Note: This data is for the synthesis of non-deuterated dimethyl fumarate and should be used as a guideline for the synthesis of the deuterated analogue.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl fumarate-2,3-D2 from Fumaric acid-d2 (Fischer Esterification)
This protocol is adapted from established methods for the non-deuterated compound.[2][11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Fumaric acid-d2 (1 equivalent).
-
Reagent Addition: Add methanol (sufficient to dissolve the starting material upon heating, e.g., ~15 mL per gram of acid).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Purification: Filter the crystalline solid and wash with a small amount of cold methanol. The product can be further purified by recrystallization from a methanol/water mixture.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Synthesis of Dimethyl fumarate-2,3-D2 from Maleic anhydride-d2
This protocol is a two-step, one-pot synthesis adapted from published procedures.[5][11]
-
Methanolysis and Isomerization:
-
Dissolve Maleic anhydride-d2 (1 equivalent) in methanol in a round-bottom flask.
-
Add a catalyst for isomerization, such as thiourea (e.g., 0.05 equivalents).
-
Heat the mixture to around 40-50 °C for 30-60 minutes to form monomethyl maleate-d2 and promote isomerization to monomethyl fumarate-d2.
-
-
Esterification:
-
To the same reaction mixture, add concentrated sulfuric acid (e.g., 0.15 equivalents).
-
Increase the temperature to 55-65 °C and stir for 2-4 hours until the reaction is complete as monitored by TLC or HPLC.
-
-
Workup and Purification:
-
Follow the same workup, purification, and drying steps as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the synthesis of Dimethyl fumarate-2,3-D2.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting logic for purity issues.
References
- 1. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. Fumaric acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fumaric acid (2,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1539-5 [isotope.com]
- 7. Maleic anhydride (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1853-1 [isotope.com]
- 8. Maleic anhydride-d2 98 atom % D | 33225-51-3 [sigmaaldrich.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. Maleic anhydride synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Preventing in-source fragmentation of Dimethyl fumarate-2,3-D2 during ESI-MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Dimethyl fumarate-2,3-D2 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for the analysis of Dimethyl fumarate-2,3-D2?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excess energy is transferred to the ions during the desolvation and ionization process, causing them to fragment. For quantitative bioanalysis using a deuterated internal standard like Dimethyl fumarate-2,3-D2 (DMF-D2), ISF is a significant concern because it can lead to inaccurate quantification. If the deuterated standard fragments, the intensity of the intended precursor ion is reduced, leading to an inaccurate analyte-to-internal standard ratio.[1]
Q2: Are deuterated standards like Dimethyl fumarate-2,3-D2 more susceptible to in-source fragmentation than their non-deuterated counterparts?
A2: The stability of a deuterated standard and its fragmentation pattern can sometimes differ from its non-labeled counterpart due to the deuterium isotope effect.[1] While not always more susceptible, the substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule.[2] It is crucial to empirically evaluate the fragmentation of both the analyte and the deuterated internal standard under the same experimental conditions.
Q3: What are the primary ESI-MS parameters that influence in-source fragmentation?
A3: The primary causes of ISF are related to the settings of the ESI source that impart excess energy to the ions. Key parameters include:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[3][4]
-
Source Temperature and Desolvation Temperature: Elevated temperatures can increase the internal energy of the ions, potentially leading to thermal degradation and fragmentation.[4]
-
Nebulizing and Drying Gas Flow Rates: These parameters can influence the desolvation process and ion energetics.[1]
Q4: Can the choice of mobile phase affect in-source fragmentation?
A4: Yes, the mobile phase composition can influence the ionization efficiency and the stability of the generated ions. The use of certain additives can affect the propensity for adduct formation, which in turn can influence fragmentation. For instance, sodium adducts may exhibit different fragmentation patterns compared to protonated molecules.[3]
Troubleshooting Guides
This section provides a step-by-step approach to identify and minimize in-source fragmentation of Dimethyl fumarate-2,3-D2.
Issue 1: Observation of unexpected fragment ions for Dimethyl fumarate-2,3-D2 in the mass spectrum.
Cause: The ESI-MS source conditions are too harsh, leading to the breakdown of the parent ion.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected fragmentation.
Detailed Steps:
-
Systematically Reduce Cone Voltage: The cone voltage (also referred to as fragmentor voltage or declustering potential) is often the most influential parameter on ISF.[3][4] Reduce the cone voltage in a stepwise manner (e.g., in 5-10 V increments) while monitoring the intensity of the precursor ion of DMF-D2 and its fragments.
-
Optimize Source Temperature: High source temperatures can contribute to thermal degradation.[4] Gradually decrease the source and desolvation gas temperatures to find a balance between efficient desolvation and minimal fragmentation.
-
Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates. Inadequate or excessive gas flow can affect the desolvation process and the internal energy of the ions.
-
Evaluate Mobile Phase Composition: If fragmentation persists, consider modifying the mobile phase. For example, the presence of certain adduct-forming agents might stabilize the ion. Experiment with different additives or solvent compositions.[3]
Issue 2: Poor quantitative accuracy when using Dimethyl fumarate-2,3-D2 as an internal standard.
Cause: Differential in-source fragmentation between Dimethyl fumarate (DMF) and DMF-D2, or instability of the deuterium label.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for poor quantitative accuracy.
Detailed Steps:
-
Confirm Co-elution: Ensure that DMF and DMF-D2 are co-eluting chromatographically. A slight shift in retention time, known as the deuterium isotope effect, can lead to differential matrix effects and inaccurate quantification.[2]
-
Compare Fragmentation Patterns: Acquire full scan mass spectra of both DMF and DMF-D2 under the same optimized (low fragmentation) conditions. Compare the relative intensities of any fragment ions to ensure they are fragmenting to a similar extent.
-
Check for Deuterium Back-Exchange: Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent, a process known as back-exchange.[2] This is more likely to occur at certain positions in the molecule and can be influenced by the pH of the mobile phase. The deuterium atoms on the double bond of DMF-D2 are generally stable, but it is good practice to confirm this.
Data Presentation
The following table summarizes the expected effect of key ESI-MS parameters on in-source fragmentation and provides a starting point for optimization.
| Parameter | General Effect on In-Source Fragmentation | Recommended Action to Reduce Fragmentation |
| Cone Voltage / Fragmentor Voltage | Increasing voltage significantly increases fragmentation.[3][4] | Decrease in a stepwise manner. |
| Source / Desolvation Temperature | Higher temperatures can increase fragmentation.[4] | Decrease gradually. |
| Nebulizing Gas Flow | Can influence droplet size and desolvation efficiency. | Optimize for a stable signal. |
| Drying Gas Flow | Affects the rate of solvent evaporation. | Optimize for efficient desolvation without excessive heating. |
| Mobile Phase Additives | Can promote the formation of more stable adducts.[3] | Experiment with different additives (e.g., ammonium formate). |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of Dimethyl fumarate-2,3-D2 while minimizing the formation of fragment ions.
Materials:
-
A standard solution of Dimethyl fumarate-2,3-D2 in a suitable solvent (e.g., acetonitrile/water).
-
An LC-MS system equipped with an ESI source.
-
Syringe pump for direct infusion.
Methodology:
-
Direct Infusion Setup: Infuse the DMF-D2 standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Initial Low-Energy Scan: Set the cone voltage to a very low value (e.g., 10 V) and acquire a full scan mass spectrum. At this low energy, you should primarily observe the molecular ion (e.g., [M+H]+ or [M+Na]+).
-
Stepwise Increase of Cone Voltage: Increase the cone voltage in discrete steps (e.g., 5-10 V increments) and acquire a full scan mass spectrum at each step.
-
Data Analysis: Plot the intensity of the precursor ion and any observed fragment ions as a function of the cone voltage. Identify the voltage at which the precursor ion intensity is maximized before significant fragmentation occurs.
Protocol 2: Evaluation of Deuterium Label Stability (Back-Exchange)
Objective: To assess the stability of the deuterium labels on Dimethyl fumarate-2,3-D2 in the analytical mobile phase.
Materials:
-
A standard solution of Dimethyl fumarate-2,3-D2.
-
The mobile phase used for the LC-MS analysis.
-
LC-MS system.
Methodology:
-
Incubation: Prepare a solution of DMF-D2 in the mobile phase and let it sit at room temperature for a period equivalent to the longest anticipated sample analysis time (e.g., 24 hours).
-
LC-MS Analysis: Analyze the incubated sample by LC-MS.
-
Data Interpretation: Carefully examine the mass spectrum for any increase in the signal corresponding to the unlabeled Dimethyl fumarate. A significant increase would suggest that back-exchange is occurring. Given the stability of deuterium on a carbon-carbon double bond, significant back-exchange is not expected for DMF-D2 under typical reversed-phase LC conditions.
References
Best practices for storing and handling Dimethyl fumarate-2,3-D2.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Dimethyl fumarate-2,3-D2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Dimethyl fumarate-2,3-D2?
A1: Dimethyl fumarate-2,3-D2 should be stored under specific conditions to ensure its stability and purity. For long-term storage, it is recommended to keep the compound at -20°C as a crystalline solid, where it can be stable for at least four years. For short-term storage, such as during shipping, room temperature is acceptable for up to two weeks.
Q2: How should I prepare stock solutions of Dimethyl fumarate-2,3-D2?
A2: Dimethyl fumarate-2,3-D2 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. To prepare a stock solution, dissolve the crystalline solid in an organic solvent of choice. For example, the solubility in DMSO is approximately 5 mg/mL. For aqueous-based experiments, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer. An aqueous stock solution should not be stored for more than one day.
Q3: What personal protective equipment (PPE) should be worn when handling Dimethyl fumarate-2,3-D2?
A3: When handling Dimethyl fumarate-2,3-D2, it is crucial to use appropriate personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation. Recommended PPE includes safety glasses or chemical goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Q4: What are the known degradation pathways for Dimethyl fumarate?
A4: Dimethyl fumarate is susceptible to hydrolysis, especially under acidic and alkaline conditions. It is also known to undergo sublimation at room temperature over time. To minimize degradation, it is important to store the compound in a tightly sealed container in a cool, dry place.
Quantitative Data Summary
The following tables provide a summary of the storage and stability data for Dimethyl fumarate.
| Storage Condition | Form | Duration | Stability |
| -20°C | Powder | 3 years | Stable |
| 4°C | Powder | 2 years | Stable |
| Room Temperature | Powder | < 2 weeks | Stable for shipping |
| -80°C | In solvent | 6 months | Stable |
| -20°C | In solvent | 1 month | Stable |
Table 1: Recommended Storage Temperatures and Stability Periods.
| Solvent | Approximate Solubility |
| Ethanol | 2 mg/mL |
| DMSO | 5 mg/mL |
| Dimethylformamide (DMF) | 12 mg/mL |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5 mg/mL |
Table 2: Solubility of Dimethyl Fumarate.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of Dimethyl fumarate-2,3-D2 for use in cell culture experiments.
Materials:
-
Dimethyl fumarate-2,3-D2 (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Dimethyl fumarate-2,3-D2.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed compound).
-
Vortex the solution until the Dimethyl fumarate-2,3-D2 is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Western Blot for Nrf2 Activation
This protocol describes the steps to assess the activation of the Nrf2 pathway by Dimethyl fumarate-2,3-D2 by measuring the protein levels of Nrf2 and its downstream target, HO-1.
Materials:
-
Cells of interest
-
Dimethyl fumarate-2,3-D2 stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of Dimethyl fumarate-2,3-D2 for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Nrf2 and HO-1 to the loading control.
Troubleshooting Guides
Issue: Inconsistent or no biological effect observed in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Dimethyl fumarate-2,3-D2 can degrade in aqueous solutions. Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for more than a day.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be less sensitive to Dimethyl fumarate-2,3-D2. Confirm the responsiveness of your cell line by testing a known positive control for Nrf2 activation.
-
Issue: High background or non-specific effects in experiments.
-
Possible Cause 1: High Solvent Concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control in your experiments.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Visually inspect your working solutions for any signs of precipitation after dilution in the cell culture medium. If precipitation occurs, you may need to adjust the final concentration or the solvent system.
-
Issue: Variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Standardize your cell culture protocols, including cell density at the time of treatment, passage number, and media composition.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles of Stock Solution.
-
Solution: Aliquot your stock solution into single-use volumes to avoid degradation that can occur with multiple freeze-thaw cycles.
-
Visualizations
Caption: Workflow for storing and handling Dimethyl fumarate-2,3-D2.
Minimizing isotopic exchange of deuterium in Dimethyl fumarate-2,3-D2.
Technical Support Center: Dimethyl Fumarate-2,3-D2
Welcome to the technical support center for Dimethyl fumarate-2,3-D2 (DMF-d2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) isotopic exchange, and why is it a concern for Dimethyl fumarate-2,3-D2?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled molecule is replaced by a hydrogen atom from its environment (e.g., from solvents or reagents), or vice-versa. For DMF-d2, the deuterium atoms are located on the carbon-carbon double bond. While these are generally more stable than deuteriums on heteroatoms (like -OD or -ND), they can still be susceptible to exchange under certain conditions, particularly in the presence of acid or base catalysts.[1] Minimizing this exchange is critical for experiments that rely on the isotopic purity of the compound, such as in quantitative mass spectrometry where DMF-d2 is used as an internal standard, or in metabolic fate studies. Loss of the deuterium label can lead to inaccurate quantification and misinterpretation of results.[1]
Q2: What are the primary experimental factors that can promote deuterium exchange in DMF-d2?
A2: The most critical factors influencing the rate of D-H exchange are pH and temperature.[2]
-
pH: The exchange rate is catalyzed by both acid and base.[1][2] For carbon-bound deuterons, especially those adjacent to a carbonyl group like in DMF, the risk of exchange increases in both strongly acidic and, more significantly, basic conditions.[1] The minimum exchange rate for many deuterated compounds is observed at a slightly acidic pH, often around 2.5-3.0.[1][3]
-
Temperature: Higher temperatures significantly accelerate the rate of isotopic exchange.[1][3] It has been noted that for every 22°C increase, the rate of hydrogen-deuterium exchange can increase tenfold.[1][3]
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) are a source of exchangeable protons and can facilitate the D-H exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for storage and sample preparation whenever possible.[1][4]
Q3: How is Dimethyl fumarate metabolized, and can this process affect the deuterium labels?
A3: Dimethyl fumarate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, monomethyl fumarate (MMF).[5] MMF is then further metabolized to fumaric acid, which enters the tricarboxylic acid (TCA) cycle.[6] The deuterium labels on the C2 and C3 positions of the fumarate backbone are not expected to be lost during the initial hydrolysis to MMF. However, once converted to fumarate and entering the TCA cycle, the molecule undergoes a series of enzymatic reactions (e.g., conversion to malate by fumarase) which will lead to the loss of the deuterium labels.[6] Therefore, when studying the fate of the carbon backbone itself, the labels are stable until entry into central carbon metabolism.
Troubleshooting Guide
Problem: I am observing a significant loss of isotopic purity in my DMF-d2 standard solution.
-
Possible Cause 1: Improper Solvent Choice.
-
Recommendation: Your standard solution may have been prepared or stored in a protic solvent (like water or methanol) for an extended period. For long-term storage, use anhydrous aprotic solvents such as acetonitrile or DMSO.[1][4] Store solutions at low temperatures (-20°C or -80°C) in tightly sealed vials to prevent exposure to atmospheric moisture.[1]
-
-
Possible Cause 2: Inappropriate pH of the Solution.
-
Recommendation: The solution may be too acidic or basic. If an aqueous solution is necessary for your experiment, it should be buffered to a pH that minimizes exchange, ideally between pH 2.5 and neutral, depending on the compound's stability.[1] Avoid storing solutions under strongly acidic or basic conditions.[1]
-
-
Possible Cause 3: Elevated Storage Temperature.
Problem: My quantitative results are inconsistent when using DMF-d2 as an internal standard in an LC-MS assay.
-
Possible Cause 1: Variable Back-Exchange During Sample Preparation.
-
Recommendation: Back-exchange occurs when deuterium is replaced by hydrogen from the sample matrix or mobile phase.[7] To ensure consistency, treat all samples, calibrators, and quality controls identically. Minimize the time samples spend in aqueous or protic environments and at room temperature.[2] If possible, perform sample preparation steps on an ice bath.[2][7]
-
-
Possible Cause 2: Exchange During Chromatographic Separation.
-
Recommendation: The pH of the mobile phase can promote on-column exchange. If your method allows, adjust the mobile phase to a pH between 2.5 and 3.0 to minimize the exchange rate.[1] Additionally, consider using a cooled autosampler and column compartment to keep the temperature low throughout the analysis.[8]
-
Quantitative Data Summary
The following tables summarize the relative impact of key factors on the rate of deuterium-hydrogen exchange. The rates are presented as relative values for illustrative purposes, as the absolute rate is highly dependent on the specific molecular structure and matrix.
Table 1: Relative Influence of pH on D-H Exchange Rate
| pH Range | Relative Exchange Rate | Recommendation for DMF-d2 |
|---|---|---|
| < 2.0 | Moderate to High | Avoid for prolonged periods |
| 2.5 - 3.0 | Minimal | Optimal for aqueous mobile phases/buffers[1][3] |
| 3.0 - 6.0 | Low | Generally acceptable for short-term experiments |
| 6.0 - 8.0 | Moderate | Use with caution; minimize time and temperature |
| > 8.0 | Very High | Avoid; high risk of rapid exchange[1] |
Table 2: Relative Influence of Temperature on D-H Exchange Rate
| Temperature | Relative Exchange Rate | Recommendation for DMF-d2 |
|---|---|---|
| -80°C to -20°C | Minimal | Recommended for long-term storage[1] |
| 0 - 4°C | Low | Ideal for sample preparation and storage during analysis[2] |
| 20 - 25°C (Room Temp) | Moderate | Minimize exposure time; suitable for solution preparation[1] |
| > 37°C | High to Very High | Avoid; significant risk of exchange[1][3] |
Experimental Protocols
Protocol 1: Preparation and Storage of DMF-d2 Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile, dioxane, or dimethyl sulfoxide (DMSO).[1]
-
Reconstitution: Allow the vial of solid DMF-d2 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Preparation: Reconstitute the solid DMF-d2 to a desired concentration (e.g., 1 mg/mL) in the chosen aprotic solvent. Vortex briefly to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller volume aliquots in tightly sealed, low-retention vials (e.g., amber glass or polypropylene). This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.[1] For aqueous solutions intended for immediate use, it is not recommended to store them for more than one day.[9]
Protocol 2: Assessing the Isotopic Stability of DMF-d2 in an Experimental Matrix
This protocol helps determine the extent of D-H exchange under your specific experimental conditions.
-
Sample Preparation: Prepare a solution of DMF-d2 in your experimental matrix (e.g., plasma, cell culture media, aqueous buffer) at the final working concentration.
-
Incubation: Incubate the sample under the exact conditions of your experiment (e.g., 37°C for 4 hours).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the sample.
-
Quenching: Immediately quench any ongoing reaction or exchange by adding the aliquot to a 3-fold volume of ice-cold acetonitrile. This precipitates proteins and dilutes the sample in an aprotic solvent.
-
Analysis: Analyze the samples by LC-MS/MS. Monitor the mass signals corresponding to DMF-d2 and any potential DMF-d1 or DMF-d0 that has formed due to exchange.
-
Evaluation: Quantify the peak areas for each isotopic form at each time point. Calculate the percentage of isotopic purity remaining to determine the stability of DMF-d2 in your matrix over time.
Visualizations
Caption: Troubleshooting workflow for diagnosing isotopic exchange in DMF-d2.
Caption: Key factors influencing the rate of deuterium-hydrogen exchange.
Caption: Simplified metabolic pathway of Dimethyl fumarate-2,3-D2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Enhancing the ionization efficiency of Dimethyl fumarate-2,3-D2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl fumarate-2,3-D2 (DMF-d2). The focus is on enhancing its ionization efficiency for accurate and sensitive quantification in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no signal for Dimethyl fumarate-d2 during my LC-MS analysis?
A1: Dimethyl fumarate (DMF) and its deuterated analogs are known to have poor ionization efficiency and are unstable in biological matrices.[1] The primary reasons for a weak or absent signal include:
-
Poor Ionization: DMF is a small, neutral molecule that does not readily protonate or deprotonate under typical electrospray ionization (ESI) conditions.
-
Instability: DMF is susceptible to hydrolysis by esterases in biological samples and can react with endogenous thiols like glutathione.[1] This leads to rapid degradation of the analyte before it can be detected.
Q2: How can I improve the stability and ionization of this compound in my samples?
A2: The most effective strategy is chemical derivatization. By reacting DMF-d2 with a "trapping" reagent, you can form a stable conjugate that is more amenable to ionization and detection by mass spectrometry. A highly successful approach is the use of tiopronin as a trapping reagent.[1] This method prevents the degradation of DMF and enhances its signal intensity in LC-MS/MS analysis.[1]
Q3: What is the principle behind using tiopronin as a derivatizing agent for this compound?
A3: Tiopronin reacts with DMF-d2 to form a stable conjugate. This reaction serves two main purposes:
-
Stabilization: It prevents the reaction of DMF-d2 with endogenous thiols and hydrolysis by esterases.[1]
-
Enhanced Ionization: The resulting conjugate has chemical properties that lead to better ionization efficiency in the mass spectrometer's ion source compared to the underivatized DMF-d2.
Q4: Are there any general strategies to enhance the signal of my analyte in ESI-MS?
A4: Yes, several general approaches can be employed to improve ionization efficiency:
-
Mobile Phase Modification: The addition of modifiers to the mobile phase can enhance signal intensity. For positive ion mode, adding a small amount of formic acid can promote protonation. In some cases, the formation of adducts with sodium or ammonium can also be utilized.
-
Ion Source Optimization: Fine-tuning the parameters of your electrospray source, such as capillary voltage, gas flow rates, and temperature, is critical for maximizing the signal for your specific analyte.
-
Alternative Ionization Techniques: If available, exploring other ionization sources like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity for your analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low or No Detectable Signal for DMF-d2
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Ionization Efficiency | Implement a derivatization protocol using tiopronin to form a stable, more ionizable conjugate. | A significant increase in signal intensity for the derivatized DMF-d2. |
| Analyte Degradation | Add an esterase inhibitor, such as sodium fluoride, to your sample collection tubes and during sample preparation.[1] | Increased stability of DMF-d2 in the biological matrix, leading to a stronger signal. |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific m/z of the derivatized DMF-d2. | Enhanced signal-to-noise ratio for the target analyte. |
| Matrix Effects | Employ a robust sample preparation method like solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components.[2] | Reduced ion suppression and a more stable and reproducible signal. |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Derivatization | Optimize the derivatization reaction conditions, including the concentration of tiopronin, reaction time, and temperature. | Consistent and complete conversion of DMF-d2 to its derivatized form, leading to improved precision. |
| Instability of Derivatized Product | Analyze the samples shortly after derivatization and store them at appropriate low temperatures to prevent degradation of the conjugate. | Improved stability of the derivatized analyte and more reproducible results. |
| Chromatographic Issues | Ensure proper chromatographic separation from matrix components. Optimize the gradient and column chemistry. | A sharp, symmetrical peak for the derivatized DMF-d2, well-separated from potential interferences. |
Quantitative Data Summary
The following table summarizes the performance of an LC-MS/MS method for the quantification of Dimethyl Fumarate after derivatization with tiopronin, demonstrating the sensitivity achieved with this enhancement strategy.
| Parameter | Dimethyl Fumarate (as Tiopronin Conjugate) | Reference |
| Linearity Range | 1 to 1000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Accuracy | Within 15% of nominal concentrations | [1] |
| Precision | Coefficient of variation (CV) < 15% | [1] |
Experimental Protocols
Protocol 1: Derivatization of this compound with Tiopronin
This protocol describes the derivatization of DMF-d2 in a biological matrix (e.g., blood) to enhance its stability and ionization efficiency for LC-MS/MS analysis.
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride/potassium oxalate).[1]
-
Preparation of Trapping Reagent: Prepare a stock solution of tiopronin in a suitable solvent (e.g., water or methanol).
-
Derivatization Reaction:
-
To an aliquot of your sample (e.g., 100 µL of blood), add the tiopronin solution.
-
The reaction should be optimized to ensure the complete capture of free DMF-d2.[1]
-
-
Sample Clean-up:
-
Perform a protein precipitation by adding a solvent like acetonitrile.[3]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Analyze the sample using a suitable chromatographic method and monitor the specific mass transition for the DMF-d2-tiopronin conjugate.
-
Visualizations
References
- 1. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpasjournals.com [bpasjournals.com]
Selecting the appropriate internal standard for Dimethyl fumarate-2,3-D2 quantification.
Welcome to the Technical Support Center. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for selecting an appropriate internal standard (IS) for quantitative analysis, specifically focusing on Dimethyl fumarate-2,3-D2.
Frequently Asked Questions (FAQs)
Q1: I need to quantify Dimethyl fumarate-2,3-D2. What is the ideal internal standard?
This is a specialized analytical requirement, often encountered in pharmacokinetic studies using labeled compounds as tracers. The fundamental principle of internal standard selection is to use a compound that behaves as identically as possible to your analyte.
The gold standard is a stable isotope-labeled (SIL) analog of your analyte with a different mass shift. Since your analyte is already Dimethyl fumarate-d2, the ideal internal standard would be another version of Dimethyl fumarate labeled with a heavier isotope.
Ideal Candidates:
-
Dimethyl fumarate-d6
-
¹³C-labeled Dimethyl fumarate (e.g., Dimethyl fumarate-¹³C₄)
These compounds will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, providing the most accurate correction for experimental variability. If these are not commercially available, a structural analog may be used, but this is not ideal and requires extensive validation to account for differences in analytical behavior.
Q2: What is the standard practice for quantifying unlabeled Dimethyl Fumarate (DMF) or its metabolite?
In most applications, the goal is to measure the unlabeled drug. In this standard scenario, This compound (or another deuterated version) would itself be the ideal internal standard for quantifying unlabeled Dimethyl Fumarate.
However, it is critical to note that Dimethyl fumarate (DMF) is a pro-drug that is rapidly and completely hydrolyzed by esterases in the body to its active metabolite, Monomethyl fumarate (MMF) .[1][2] Following oral administration, DMF is often not quantifiable in plasma.[1] Therefore, virtually all bioanalytical methods focus on the quantification of MMF.
For MMF quantification, the recommended internal standards are:
Q3: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the gold standard?
SIL internal standards are considered the best choice for quantitative mass spectrometry assays for several reasons:[5][6]
-
Similar Physicochemical Properties : They are chemically and physically almost identical to the analyte.
-
Co-elution : They elute at the same time as the analyte during liquid chromatography.
-
Correction for Matrix Effects : They experience the same degree of ionization suppression or enhancement in the mass spectrometer source, which is a major source of variability in bioanalysis.[7]
-
Improved Accuracy and Precision : By mimicking the analyte's behavior throughout the entire analytical process (extraction, chromatography, and detection), they provide the most reliable correction for sample-to-sample variation.[5]
Q4: What are the key characteristics and acceptance criteria for a good internal standard?
A suitable internal standard should be carefully selected and validated. The key characteristics are summarized in the table below.
Table 1: Comparison of Internal Standard Types
| Characteristic | Stable Isotope-Labeled (SIL) IS (Ideal) | Structural Analog IS (Alternative) |
| Structure | Identical to analyte, with isotopic substitution.[5] | Similar chemical structure but not identical. |
| Retention Time | Co-elutes with the analyte. | Elutes close to the analyte but is fully resolved. |
| Matrix Effect | Experiences identical matrix effects as the analyte.[7] | Experiences similar, but not identical, matrix effects. |
| Accuracy | Highest accuracy and precision. | Lower accuracy; requires more rigorous validation. |
| Availability | Can be difficult to source or require custom synthesis. | Often more readily available and less expensive. |
Table 2: Key Validation Checks for Internal Standard Performance
| Parameter | Acceptance Criteria | Purpose |
| IS Response Variability | The coefficient of variation (%CV) of the IS response should be within acceptable limits (typically <15-20%) across all samples in an analytical run. | To ensure consistent performance of the IS during sample processing and analysis.[8] |
| Interference | The IS response in a blank sample (without IS) should be less than 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample. | To ensure no endogenous compounds interfere with the IS signal. |
| Analyte Contribution | The analyte signal in a blank sample spiked only with the IS should be less than 20% of the analyte response at the LLOQ. | To check for the presence of unlabeled analyte as an impurity in the IS material. |
| Matrix Effect | The calculated matrix factor for the IS should be consistent across different lots of biological matrix. | To ensure that variability in the biological matrix does not disproportionately affect the IS. |
Logical & Experimental Workflows
To aid in the selection and use of an internal standard, the following diagrams illustrate the decision-making process and a typical analytical workflow.
Caption: Decision logic for selecting the appropriate internal standard.
Caption: General bioanalytical workflow for MMF quantification.
Caption: Metabolic conversion of Dimethyl Fumarate to Monomethyl Fumarate.
Experimental Protocol: Quantification of MMF in Human Plasma
This section provides a representative LC-MS/MS method for the quantification of Monomethyl fumarate (MMF), the active metabolite of DMF, in human plasma.
1. Materials and Reagents
-
Analytes: Monomethyl fumarate (MMF)
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Ultrapure)
-
Biological Matrix: Human plasma (K₂EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MMF and MMF-d3 in methanol.
-
Working Standards: Serially dilute the MMF stock solution with 50:50 acetonitrile/water to prepare calibration standards ranging from approximately 5 ng/mL to 2000 ng/mL.[3][4]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the MMF-d3 stock solution with 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the MMF-d3 internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate MMF from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Example):
-
MMF: Q1: 129.0 -> Q3: 85.0
-
MMF-d3: Q1: 132.0 -> Q3: 88.0 (Note: Specific transitions should be optimized for the instrument used).
-
5. Data Analysis
-
Integrate the peak areas for both the analyte (MMF) and the internal standard (MMF-d3).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of MMF in unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guide
Problem: High Variability in Internal Standard Response (>20% CV)
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Verify pipette calibration and ensure proper technique. Add the IS to all samples before proceeding with the extraction to minimize timing differences. |
| Inconsistent Extraction Recovery | Ensure consistent and thorough vortexing for all samples. Check for sample-to-sample variations in matrix composition (e.g., lipemic or hemolyzed samples).[6] |
| IS Adsorption | Evaluate different types of collection tubes and vials (e.g., low-adsorption plastic or silanized glass). |
| IS Instability | Confirm the stability of the IS in the stock solution, working solution, and post-extraction matrix under the storage and analysis conditions. |
| Instrument Performance | Check for issues with the autosampler (e.g., inconsistent injection volumes), clogged lines, or a dirty mass spectrometer source. Run a system suitability test.[6] |
| Matrix Effects | Different patient samples can have varied matrix effects. A stable isotope-labeled IS should compensate for this. If variability is extreme and correlates with specific samples, investigate the matrix effect more closely.[9] |
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 3. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Rigorous Path of Bioanalytical Method Validation for Dimethyl Fumarate-2,3-D2
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison for the validation of an analytical method for Dimethyl fumarate-2,3-D2, a deuterated analog of Dimethyl fumarate (DMF), adhering to the stringent guidelines of the International Council for Harmonisation (ICH) M10 for bioanalytical method validation.
Dimethyl fumarate-2,3-D2 is an isotopically labeled version of DMF, a therapeutic agent for multiple sclerosis. Its primary application in research and clinical settings is as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of the results.[1]
The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[2][3] For a method quantifying an analyte in a biological matrix, the ICH M10 guideline provides a harmonized framework for the validation parameters that need to be assessed.[2][3][4][5]
Comparative Validation Parameters at a Glance
The following tables summarize the key validation parameters, their acceptance criteria according to ICH M10 guidelines, and typical performance data for an LC-MS/MS method for the analysis of Dimethyl fumarate (or its active metabolite, Monomethyl fumarate) using a deuterated internal standard.
Table 1: Core Bioanalytical Method Validation Parameters
| Validation Parameter | ICH M10 Guideline Recommendation | Typical Performance for Dimethyl Fumarate Analysis |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2] | No significant interference at the retention time of the analyte and IS from endogenous matrix components, metabolites, or concomitant medications. |
| Calibration Curve | A minimum of six non-zero calibrator concentrations, excluding blank and zero samples. The curve should be continuous and reproducible. | Linear range typically from 1 to 1000 ng/mL for DMF and 10 to 10000 ng/mL for MMF, with a correlation coefficient (r²) > 0.99.[6] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Typically 1 ng/mL for DMF and 10 ng/mL for MMF in plasma.[6] |
| Accuracy | The closeness of the mean test results to the true concentration. Within ±15% of the nominal value (±20% at LLOQ). | Mean accuracy for quality control (QC) samples at low, medium, and high concentrations within 90-110%.[7] |
| Precision | The closeness of agreement among a series of measurements. Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). | Intra- and inter-day precision (CV) <10%.[7] |
| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor should be close to 1, with a CV ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte should be stable in the matrix during sample collection, long-term storage, and processing (e.g., freeze-thaw cycles, bench-top stability). |
Table 2: Stability Assessment for Dimethyl Fumarate-2,3-D2 in Plasma
| Stability Test | Storage Condition | Acceptance Criteria (ICH M10) |
| Freeze-Thaw Stability | Minimum of 3 cycles at -20°C or -70°C | Mean concentration of stability QCs within ±15% of nominal concentration. |
| Short-Term (Bench-Top) Stability | Room temperature for a specified period | Mean concentration of stability QCs within ±15% of nominal concentration. |
| Long-Term Stability | -20°C or -70°C for a period longer than the sample storage time | Mean concentration of stability QCs within ±15% of nominal concentration. |
| Stock Solution Stability | Room temperature and refrigerated | Response of aged solution within ±10% of the fresh solution. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative of a validated LC-MS/MS method for the quantification of Dimethyl fumarate and its active metabolite, Monomethyl fumarate (MMF), in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from the plasma sample.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Dimethyl fumarate-2,3-D2 in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dimethyl Fumarate: Precursor ion > Product ion (to be determined based on the specific instrument).
-
Dimethyl Fumarate-2,3-D2 (IS): Precursor ion > Product ion (to be determined, typically a +2 Da shift from the non-labeled compound).
-
Monomethyl Fumarate: Precursor ion > Product ion.
-
Monomethyl Fumarate-d3 (as a surrogate IS): 130.1 > 70.1.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows and logical relationships in the bioanalytical method validation process for Dimethyl fumarate-2,3-D2.
Caption: A flowchart illustrating the key stages of bioanalytical method validation, from development to reporting.
Caption: A diagram showing the factors influencing analyte stability assessment in a biological matrix.
By following the principles outlined in the ICH M10 guideline and utilizing a robust experimental design, researchers can confidently validate an analytical method for Dimethyl fumarate-2,3-D2, ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and other clinical and non-clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
- 6. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. bpasjournals.com [bpasjournals.com]
A Comparative Analysis of Dimethyl Fumarate and Its Deuterated Analog in Cell Culture: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Dimethyl fumarate (DMF) and its deuterated analog, Dimethyl fumarate-2,3-D2 (d2-DMF). This document outlines the established mechanisms of action of DMF in cell culture, discusses the theoretical advantages conferred by deuteration, and presents detailed experimental protocols for comparative studies.
Dimethyl fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1][2] Its therapeutic efficacy is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[3][4] Dimethyl fumarate-2,3-D2 (d2-DMF) is a deuterated version of DMF, where two hydrogen atoms on the fumarate backbone have been replaced with deuterium. This isotopic substitution is designed to alter the metabolic fate of the molecule, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.
Principle of Action: The Nrf2 Signaling Pathway
The primary mechanism of action for DMF involves the activation of the Nrf2 signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] DMF, being an electrophile, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[3]
Nrf2 Signaling Pathway Activation by Dimethyl Fumarate
Caption: Diagram of the Keap1-Nrf2 signaling pathway activated by Dimethyl Fumarate.
The Deuterium Advantage: A Theoretical Perspective
Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the "kinetic isotope effect," which can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond.
For d2-DMF, this slower metabolism could theoretically lead to:
-
Increased Half-Life: A longer duration of action in cell culture, potentially leading to more sustained Nrf2 activation.
-
Improved Metabolic Stability: Reduced formation of metabolites, which may have different activity profiles or off-target effects.
-
Enhanced Efficacy: The potential for achieving the same biological effect at a lower concentration compared to DMF.
Comparative Performance: Quantitative Data Summary
Currently, there is a lack of publicly available, direct comparative studies of DMF and d2-DMF in cell culture. The following tables are presented as a template for how such comparative data could be structured. The data for DMF is based on typical findings from existing literature, while the columns for d2-DMF are intentionally left blank to highlight the need for future research in this area.
Table 1: Nrf2 Activation and Target Gene Expression
| Parameter | Dimethyl Fumarate (DMF) | Dimethyl Fumarate-2,3-D2 (d2-DMF) |
| Nrf2 Nuclear Translocation (Fold Change vs. Control) | Dose-dependent increase | Data not available |
| NQO1 mRNA Expression (Fold Change vs. Control) | Significant upregulation | Data not available |
| HO-1 mRNA Expression (Fold Change vs. Control) | Significant upregulation | Data not available |
| GCLC mRNA Expression (Fold Change vs. Control) | Moderate upregulation | Data not available |
Table 2: Cell Viability and Metabolism
| Parameter | Dimethyl Fumarate (DMF) | Dimethyl Fumarate-2,3-D2 (d2-DMF) |
| Cell Viability (IC50) | Varies by cell line (typically in the µM range) | Data not available |
| In Vitro Half-Life (t½) | Rapidly metabolized | Data not available |
| Metabolite Formation (e.g., Monomethyl Fumarate) | Readily forms MMF | Data not available |
Experimental Protocols for Comparative Analysis
To facilitate future comparative studies, this section provides detailed methodologies for key experiments.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the in vitro comparison of DMF and d2-DMF.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of DMF or d2-DMF (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot Analysis for Nrf2 Activation
This protocol is used to quantify the protein levels of Nrf2 and its downstream targets.
-
Cell Lysis: After treatment with DMF or d2-DMF, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is used to measure the mRNA levels of Nrf2 target genes.
-
RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Conclusion
While Dimethyl fumarate is a well-characterized Nrf2 activator, the in vitro performance of its deuterated analog, Dimethyl fumarate-2,3-D2, remains to be experimentally determined. The theoretical advantages of deuteration, such as increased metabolic stability and a longer half-life, suggest that d2-DMF could offer an improved therapeutic profile. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to validate these hypotheses and to provide the much-needed quantitative data to fully assess the potential of d2-DMF as a novel therapeutic agent. Researchers are encouraged to undertake such studies to fill the current knowledge gap and to further our understanding of the structure-activity relationship of this important class of molecules.
References
- 1. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity and P-4502E1-dependent metabolic oxidation of N,N-dimethylformamide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects on noncovalent interactions between molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV Methods for Dimethyl Fumarate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Dimethyl Fumarate (DMF). The following sections detail the experimental protocols and present a side-by-side view of performance data to aid in the selection of the most appropriate analytical method for your research needs. While the focus of this guide is on Dimethyl Fumarate, the principles and methodologies described are directly applicable to its deuterated analogue, Dimethyl fumarate-2,3-D2, which is commonly used as an internal standard in LC-MS/MS assays to ensure high accuracy and precision.
Quantitative Performance Data
The selection of an analytical method is often dictated by the required sensitivity, precision, and accuracy. The following tables summarize the key quantitative performance parameters of LC-MS/MS and HPLC-UV methods for the analysis of Dimethyl Fumarate.
| Parameter | LC-MS/MS | HPLC-UV | Reference |
| Limit of Detection (LOD) | 1 ng/mL | 0.05 µg/mL (50 ng/mL) | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 µg/mL (1000 ng/mL) | [1][2][3] |
| Linearity Range | 1 - 1000 ng/mL | 10 - 150 µg/mL | [4][5] |
| Recovery (%) | Not explicitly stated | 85 - 115% | [1][2][3] |
| Precision (%RSD) | < 15% | < 2% | [6] |
| Accuracy (%) | Within ±15% of nominal values | 96.4 - 103.5% | [6] |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility and method transfer.
LC-MS/MS Method for Dimethyl Fumarate
This method is designed for high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.
Sample Preparation:
-
To prevent the hydrolysis of DMF in biological matrices, an anticoagulant such as sodium fluoride/potassium oxalate should be used.[4][7]
-
A trapping reagent like tiopronin can be employed to form a stable conjugate with DMF, preventing its reaction with endogenous thiols.[4][7]
-
Protein precipitation is a common extraction technique. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[4]
-
The sample is then centrifuged, and the supernatant, containing the analyte and internal standard, is collected for analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., XBridge C18) is typically used.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic solvent (e.g., acetonitrile) is employed.[1][8]
-
Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[1][2]
-
Injection Volume: Typically in the range of 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for DMF analysis.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard (e.g., Dimethyl fumarate-2,3-D2).
HPLC-UV Method for Dimethyl Fumarate
This method is robust, cost-effective, and suitable for the analysis of bulk drug substances and pharmaceutical dosage forms where analyte concentrations are higher.
Sample Preparation:
-
For bulk drug or capsule analysis, a specific amount of the sample is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of buffer and acetonitrile).[6]
-
The solution is sonicated to ensure complete dissolution and then diluted to the desired concentration within the linear range of the method.[6]
-
The final solution is filtered through a 0.45 µm filter before injection.[6]
Chromatographic Conditions:
-
Column: An Inertsil ODS-3 C18 column (150x4.6 mm, 5 µm) or similar is a suitable choice.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., a mixture of water with pH adjusted to 2.6 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 40:60 v/v) is commonly used.[5]
-
Detection Wavelength: UV detection is performed at 210 nm, which is the λmax for Dimethyl Fumarate.[6][9]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 35 °C.[6][10]
Experimental Workflow and Logical Relationships
To ensure the reliability and interchangeability of analytical data, a cross-validation of the LC-MS/MS and HPLC-UV methods is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for the cross-validation of LC-MS/MS and HPLC-UV methods.
The signaling pathway for Dimethyl Fumarate primarily involves its active metabolite, monomethyl fumarate (MMF), which up-regulates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in response to oxidative stress.[6]
Caption: Simplified signaling pathway of Dimethyl Fumarate via Nrf2 activation.
References
- 1. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. bpasjournals.com [bpasjournals.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for Dimethyl fumarate-2,3-D2.
For researchers and professionals in drug development, the synthesis of isotopically labeled compounds such as Dimethyl fumarate-2,3-D2 is crucial for pharmacokinetic and metabolic studies. This guide provides a head-to-head comparison of two plausible synthesis routes for this deuterated analog of a key therapeutic agent. The comparison includes detailed experimental protocols, quantitative data, and visual workflows to aid in selecting the most suitable method for your research needs.
Route 1: Fischer Esterification of Fumaric Acid-2,3-d2
This route is a straightforward and widely used method for ester synthesis. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, commercially available Fumaric acid-2,3-d2 is esterified with methanol.
Experimental Protocol
To a round-bottom flask, Fumaric acid-2,3-d2 (1.0 equivalent) is dissolved in an excess of methanol (e.g., 0.33 M solution). Concentrated sulfuric acid (1.0 equivalent) is then carefully added as a catalyst. The reaction mixture is heated to a gentle reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by recrystallization.[1][2][3][4]
Route 2: Isomerization of Dimethyl Maleate-2,3-d2
This alternative route starts from the cis-isomer, Dimethyl maleate-2,3-d2, which is isomerized to the more stable trans-isomer, Dimethyl fumarate-2,3-D2. This isomerization can be initiated by various methods, including photochemical, thermal, or catalytic approaches. A common laboratory method involves catalysis by bromine under UV light or heat.
Experimental Protocol
In a test tube, Dimethyl maleate-2,3-d2 (1.5 mL) is mixed with a few drops of 0.60 M bromine in an appropriate solvent like carbon tetrachloride or dichloromethane. The mixture is then exposed to direct sunlight or a sunlamp for approximately 45 minutes. The formation of Dimethyl fumarate-2,3-D2 crystals is typically observed. After the reaction period, the crude product is collected.[5][6][7] Purification is achieved by recrystallization from a suitable solvent such as methanol or ethanol.[6]
Quantitative Data Summary
| Parameter | Route 1: Fischer Esterification | Route 2: Isomerization of Dimethyl Maleate |
| Starting Material | Fumaric acid-2,3-d2 | Dimethyl maleate-2,3-d2 |
| Key Reagents | Methanol, Sulfuric Acid | Bromine, UV light/heat |
| Typical Yield | 83-99%[8] | High, often quantitative conversion |
| Purity (post-recrystallization) | >99%[8] | High, dependent on purification |
| Reaction Time | 1-10 hours[1][2] | 45 minutes[5] |
| Reaction Temperature | Reflux (typically 65-105°C)[1][8] | Ambient (with UV) or 60-70°C[5][6] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthesis route.
Head-to-Head Comparison
| Feature | Route 1: Fischer Esterification | Route 2: Isomerization of Dimethyl Maleate |
| Starting Material Availability | Fumaric acid-2,3-d2 is commercially available. | Dimethyl maleate-2,3-d2 may need to be synthesized, likely from maleic anhydride-d2, adding an extra step. |
| Simplicity | A well-established, one-step reaction. | The isomerization itself is simple, but the synthesis of the starting material adds complexity. |
| Reaction Conditions | Requires heating to reflux for an extended period. | Can be performed at room temperature with a UV source, offering milder conditions. |
| Reagent Safety | Uses concentrated sulfuric acid, which is highly corrosive. | Uses bromine, which is toxic and corrosive. Both routes require careful handling in a fume hood. |
| Yield and Purity | Generally high yields and purity after recrystallization.[8] | The isomerization is often quantitative, with purity depending on the starting material and recrystallization efficiency. |
| Scalability | Readily scalable for larger quantities. | Laboratory-scale photochemical reactions can be challenging to scale up uniformly. |
Conclusion
Both the Fischer esterification of Fumaric acid-2,3-d2 and the isomerization of Dimethyl maleate-2,3-d2 are viable methods for the synthesis of Dimethyl fumarate-2,3-D2.
Route 1 (Fischer Esterification) is the more direct and likely preferred method for most applications due to the commercial availability of the deuterated starting material and its straightforward, scalable nature. It represents a robust and well-documented approach to obtaining the desired product in high yield and purity.
Route 2 (Isomerization) offers the advantage of milder reaction conditions if a photochemical setup is available. However, the potential need to synthesize the deuterated starting material, Dimethyl maleate-2,3-d2, makes it a multi-step process that may be less efficient overall unless the starting material is readily accessible.
The choice between these two routes will ultimately depend on the availability of the starting materials, the scale of the synthesis, and the equipment available in the laboratory. For most researchers, the Fischer esterification of commercially available Fumaric acid-2,3-d2 will provide the most efficient and reliable pathway to Dimethyl fumarate-2,3-D2.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. studylib.net [studylib.net]
- 7. scribd.com [scribd.com]
- 8. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Dimethyl Fumarate-2,3-D2 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The primary objective of such a study is to assess the reproducibility, accuracy, and precision of different analytical methods across multiple laboratories, ensuring reliable and comparable data in non-clinical and clinical studies. The two most common analytical platforms for the quantification of DMF and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV).
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency across participating laboratories. The following sections outline typical protocols for LC-MS/MS and RP-HPLC-UV methods, which can be adapted for DMF-d2 quantification.
LC-MS/MS Method for Fumarate Quantification in Human Plasma
This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.
a. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized.
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
RP-HPLC-UV Method for Fumarate Quantification in Bulk Drug and Dosage Forms[1][2]
This method is robust and widely used for quality control and formulation analysis.
a. Preparation of Standard and Sample Solutions [1]
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Solution: Prepare the sample by dissolving the bulk drug or the contents of a dosage form in the solvent to achieve a concentration within the calibration range.
b. Chromatographic Conditions [1][2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: An Inertsil ODS-3 C18 column (150x4.6 mm, 5 µ) is a suitable choice.[1]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and acetonitrile in a 50:50 v/v ratio is often used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
UV Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
Data Presentation: Comparative Tables
The following tables provide a template for summarizing the quantitative data from an inter-laboratory comparison. Data should be presented clearly to facilitate easy comparison of method performance across different laboratories.
Table 1: Comparison of LC-MS/MS Method Performance Across Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Report Value | Report Value | Report Value | Signal-to-Noise ≥ 10 |
| Accuracy at LLOQ (%) | Report Value | Report Value | Report Value | 80-120% |
| Precision at LLOQ (%CV) | Report Value | Report Value | Report Value | ≤ 20% |
| **Accuracy (Low QC, %) ** | Report Value | Report Value | Report Value | 85-115% |
| Precision (Low QC, %CV) | Report Value | Report Value | Report Value | ≤ 15% |
| Accuracy (Mid QC, %) | Report Value | Report Value | Report Value | 85-115% |
| Precision (Mid QC, %CV) | Report Value | Report Value | Report Value | ≤ 15% |
| Accuracy (High QC, %) | Report Value | Report Value | Report Value | 85-115% |
| Precision (High QC, %CV) | Report Value | Report Value | Report Value | ≤ 15% |
| Matrix Effect (%) | Report Value | Report Value | Report Value | CV ≤ 15% |
| Recovery (%) | Report Value | Report Value | Report Value | Consistent and reproducible |
Table 2: Comparison of RP-HPLC-UV Method Performance Across Laboratories
| Parameter | Laboratory X | Laboratory Y | Laboratory Z | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | ≥ 0.995 |
| Range (µg/mL) | Report Range | Report Range | Report Range | Defined and validated |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% | < 2% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | Report Value | Report Value | Report Value | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | Report Value | Report Value | Signal-to-Noise ≥ 10 |
| Specificity | No interference | No interference | No interference | Well-resolved peak |
| Robustness | Pass | Pass | Pass | No significant change |
Mandatory Visualizations
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for an inter-laboratory comparison study.
Caption: The Nrf2 signaling pathway activated by Dimethyl Fumarate.
References
Assessing the Isotopic Purity of Dimethyl Fumarate-2,3-D2: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers and professionals in drug development, confirming the isotopic purity of labeled compounds like Dimethyl fumarate-2,3-D2 is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and application of the most suitable method.
Introduction to Dimethyl Fumarate-2,3-D2 and Isotopic Purity
Dimethyl fumarate-2,3-D2 is a deuterated analog of Dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis and psoriasis. The deuteration at the 2 and 3 positions can alter the drug's metabolic profile, potentially leading to an improved pharmacokinetic and safety profile. The isotopic purity, a measure of the percentage of molecules containing the desired deuterium atoms, is a crucial quality attribute.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from NMR and Mass Spectrometry analyses for a batch of Dimethyl fumarate-2,3-D2 with a target isotopic purity of 98 atom % D.
Table 1: Isotopic Purity Assessment by Quantitative ¹H NMR (qNMR)
| Parameter | Value |
| Proton Signal of Interest | Residual vinyl protons (-CHD=) |
| Chemical Shift (δ) | ~6.8 ppm |
| Integral of Residual Proton Signal | 0.04 |
| Integral of Internal Standard (e.g., Maleic Anhydride) | 1.00 |
| Calculated Isotopic Purity (Atom % D) | 98.0% |
Table 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
| Ion Species | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| [M+H]⁺ (d₀ - C₆H₉O₄⁺) | 145.0501 | 145.0500 | 0.5 |
| [M+H]⁺ (d₁ - C₆H₈DO₄⁺) | 146.0564 | 146.0563 | 1.5 |
| [M+H]⁺ (d₂ - C₆H₇D₂O₄⁺) | 147.0627 | 147.0626 | 98.0 |
Method Comparison: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear magnetic resonance of atomic nuclei. Isotopic purity is determined by quantifying the signal from residual protons. | Measures the mass-to-charge ratio of ions. Isotopic purity is determined from the relative abundances of different isotopologues. |
| Sample Preparation | Requires dissolution in a deuterated solvent with an internal standard of known concentration. | Requires dissolution in a suitable solvent for infusion or LC-MS analysis. |
| Instrumentation | High-field NMR spectrometer (e.g., 400 MHz or higher). | High-resolution mass spectrometer (e.g., TOF, Orbitrap) often coupled with a liquid chromatograph (LC-MS). |
| Data Analysis | Integration of proton signals relative to an internal standard. | Analysis of the isotopic cluster and calculation of relative abundances. |
| Strengths | - Provides structural confirmation. - Non-destructive. - Highly quantitative with proper standards.[1][2][3][4][5][6] | - High sensitivity, requiring less sample.[7][8] - Can be coupled with chromatography for simultaneous purity assessment. - Provides detailed isotopic distribution.[9][10][11] |
| Limitations | - Lower sensitivity compared to MS. - Requires soluble samples. - Potential for overlapping signals. | - Destructive technique. - Ionization efficiency can vary. - Potential for in-source hydrogen-deuterium exchange.[12] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Dimethyl fumarate-2,3-D2 and 5 mg of a suitable internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the residual proton signal of the vinyl group in Dimethyl fumarate-2,3-D2 (around 6.8 ppm) and a well-resolved signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
From the molar ratio, determine the amount of non-deuterated and mono-deuterated species to calculate the isotopic purity.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of Dimethyl fumarate-2,3-D2 in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
LC-MS Method (Optional but Recommended):
-
Utilize a C18 column for chromatographic separation to remove any potential impurities.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Acquisition:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-200).
-
Ensure the mass spectrometer is well-calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d₀, d₁, and d₂ isotopologues of the protonated molecule ([M+H]⁺).
-
From the mass spectrum of the analyte peak, determine the relative abundance of each isotopologue.
-
Correct for the natural abundance of ¹³C to accurately determine the deuterium incorporation.
-
The isotopic purity (atom % D) is calculated based on the weighted average of the deuterium content in the observed isotopologues.
-
Visualizations
Experimental Workflow
Caption: Workflow for isotopic purity assessment by NMR and Mass Spectrometry.
Signaling Pathway of Dimethyl Fumarate
Dimethyl fumarate is known to activate the Nrf2 antioxidant response pathway.[1][13][14][15]
Caption: Dimethyl fumarate activates the Nrf2 signaling pathway.
Conclusion
Both NMR and Mass Spectrometry are powerful techniques for assessing the isotopic purity of Dimethyl fumarate-2,3-D2. Quantitative ¹H NMR offers the advantage of being non-destructive and providing structural information, making it an excellent choice for routine quality control. High-resolution mass spectrometry provides superior sensitivity and detailed isotopic distribution, which is particularly valuable for in-depth characterization and analysis of complex mixtures. The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the desired level of detail. In many cases, the use of both techniques provides complementary and confirmatory data, ensuring the highest confidence in the quality of the isotopically labeled compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Dimethyl fumarate-2,3-D2 | C6H8O4 | CID 12201064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031257) [hmdb.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. Dimethyl fumarate [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Internal Standards for the Accurate Quantification of Monomethyl Fumarate in Human Plasma
A detailed guide for researchers and drug development professionals on the performance of Dimethyl fumarate-2,3-D2 and other internal standards in bioanalytical assays.
In the development of bioanalytical methods for quantifying drug concentrations in biological matrices, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of the results. This is particularly critical in regulated bioanalysis supporting pharmacokinetic and bioequivalence studies. Following oral administration, dimethyl fumarate (DMF) is rapidly and completely hydrolyzed to its active metabolite, monomethyl fumarate (MMF). Consequently, bioanalytical methods are focused on the accurate measurement of MMF in plasma. This guide provides a comparative overview of the accuracy and precision of bioanalytical methods for MMF utilizing different internal standards, including deuterated and non-deuterated analogs.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are generally considered the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis due to their physicochemical similarity to the analyte.
This guide compares the performance of three internal standards used in the quantification of MMF:
-
Monomethyl fumarate-d3 (MMF-d3): A deuterated analog of MMF.
-
Monomethyl fumarate-d5 (MMF-d5): Another deuterated analog of MMF with a higher degree of deuterium substitution.
-
Monoethyl fumarate (MEF): A non-deuterated, structurally similar analog of MMF.
The following tables summarize the reported accuracy and precision data from studies utilizing these internal standards.
Data Presentation
Table 1: Intra-Day and Inter-Day Accuracy and Precision for Monomethyl Fumarate Quantification using Monomethyl Fumarate-d3 as an Internal Standard
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=6) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) |
| 15.11 (LQC) | 14.89 ± 0.58 | 3.89 | -1.46 | 4.52 | -0.86 |
| 801.76 (MQC) | 810.54 ± 21.32 | 2.63 | 1.09 | 3.15 | 1.95 |
| 1603.52 (HQC) | 1621.34 ± 35.89 | 2.21 | 1.11 | 2.89 | 1.58 |
Data extracted from a study by Imam Pasha et al. (2017).
Table 2: Intra-Day and Inter-Day Accuracy and Precision for Monomethyl Fumarate Quantification using Monoethyl Fumarate as an Internal Standard
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=3) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) |
| 62.5 (LQC) | 65.3 ± 4.1 | 6.28 | 4.48 | 8.21 | 5.23 |
| 500 (MQC) | 512.7 ± 25.8 | 5.03 | 2.54 | 6.45 | 3.12 |
| 3000 (HQC) | 3098.1 ± 123.5 | 3.99 | 3.27 | 5.87 | 3.88 |
Data extracted from a study by Ghasemian et al. (2021).
Detailed validation data for a method utilizing Monomethyl fumarate-d5 as an internal standard was not publicly available in the reviewed literature. However, several pharmacokinetic studies have reported the use of MMF-d5 and stated that the bioanalytical methods were validated according to regulatory guidelines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Method Using Monomethyl Fumarate-d3 as Internal Standard
Sample Preparation: Solid Phase Extraction (SPE) was employed for the extraction of MMF and MMF-d3 from human plasma.
Chromatographic Conditions:
-
LC System: A Shimadzu HPLC system.
-
Column: A C18 column.
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (25:75, v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MMF: m/z 129.0 → 85.0
-
MMF-d3: m/z 132.1 → 87.1
-
Method Using Monoethyl Fumarate as Internal Standard
Sample Preparation: Details on the specific extraction method were not provided in the reviewed abstract.
Chromatographic Conditions:
-
LC System: An Alliance HT separations module 2795 (Waters).
-
Column: A Thermo column (50x4.6 mm, 5 microns).
-
Mobile Phase: A gradient elution with 0.3% formic acid in water (Eluent A) and 100% methanol (Eluent B). The initial condition was 85% A and 15% B.
-
Flow Rate: 0.5 ml/min.
-
Injection Volume: 20 μL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A Quattro Micro quadrupole mass spectrometer (Waters-Micromass).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific MRM transitions were not detailed in the provided information.
Mandatory Visualization
The following diagrams illustrate a typical bioanalytical workflow for MMF quantification and the signaling pathway of Dimethyl Fumarate.
Caption: Bioanalytical workflow for MMF quantification.
Caption: Activation of the Nrf2 signaling pathway by DMF/MMF.
References
Method Transfer and Validation of a Dimethyl Fumarate-2,3-D2 Assay: A Comparative Guide for Researchers
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1] Its active metabolite, monomethyl fumarate (MMF), is believed to exert its therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[2] Accurate and precise quantification of DMF and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies, which are essential components of drug development and regulatory submissions.
The transfer of a validated analytical method from one laboratory or instrument to another is a common and critical process in the pharmaceutical industry. This guide provides a comprehensive comparison of the performance of a bioanalytical assay for Dimethyl fumarate (DMF) and its stable isotope-labeled internal standard, Dimethyl fumarate-2,3-D2 (DMF-d2), following a method transfer between two different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) instruments. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the method transfer process, the key validation parameters to consider, and the expected performance of a well-transferred method.
Mechanism of Action of Dimethyl Fumarate
Dimethyl fumarate's therapeutic effects are primarily attributed to its modulation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[3] Upon oral administration, DMF is rapidly converted to its active metabolite, monomethyl fumarate (MMF).[4] MMF activates the Nrf2 pathway by modifying specific cysteine residues on Keap1, a protein that normally sequesters Nrf2 in the cytoplasm for degradation.[3] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the DNA, leading to the transcription of a battery of cytoprotective and antioxidant genes.[3] This cascade of events ultimately results in anti-inflammatory and neuroprotective effects.[1]
Experimental Protocols
Bioanalytical Method for Dimethyl Fumarate and Dimethyl fumarate-2,3-D2
This section details a representative LC-MS/MS method for the quantification of DMF and its internal standard, DMF-d2, in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Dimethyl fumarate-2,3-D2 in methanol).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A UHPLC system (e.g., Waters Acquity UPLC or equivalent).
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Thermo Scientific TSQ series).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dimethyl Fumarate: Q1/Q3 transition to be specified based on experimental optimization.
-
Dimethyl fumarate-2,3-D2: Q1/Q3 transition to be specified based on experimental optimization.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
-
Method Transfer Protocol
The transfer of the validated bioanalytical method from the originating laboratory (using "Instrument A") to the receiving laboratory (using "Instrument B") follows a structured protocol to ensure the method's continued validity and performance.
1. Pre-Transfer Activities:
-
The originating laboratory provides the receiving laboratory with the complete, validated method documentation, including the method validation report and standard operating procedures (SOPs).
-
A teleconference is held between the analytical teams of both laboratories to discuss the method details, potential challenges, and any differences in instrumentation or laboratory environment.
-
The originating laboratory provides the receiving laboratory with a set of quality control (QC) samples at low, medium, and high concentrations.
2. Method Familiarization at the Receiving Laboratory:
-
The receiving laboratory sets up the method on "Instrument B" according to the provided SOPs.
-
A familiarization run is performed using the provided QC samples to ensure the system is performing as expected.
3. Partial Method Validation at the Receiving Laboratory:
-
A partial validation is conducted at the receiving laboratory to demonstrate that the method performs equivalently on "Instrument B". This typically includes:
-
Calibration Curve: A full calibration curve is prepared and analyzed to confirm linearity and range.
-
Accuracy and Precision: Three precision and accuracy batches are analyzed on three different days. Each batch consists of a calibration curve and at least six replicates of QC samples at four levels (Lower Limit of Quantification (LLOQ), low, medium, and high).
-
Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure no interference at the retention times of DMF and DMF-d2.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is evaluated.
-
4. Acceptance Criteria:
-
The results of the partial validation at the receiving laboratory must meet the acceptance criteria defined in the current regulatory guidelines (e.g., FDA and EMA).[1]
-
Accuracy: The mean concentration at each QC level should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Method Transfer and Validation Workflow
The following diagram illustrates the logical flow of the method transfer and validation process.
Data Presentation and Comparison
The following tables summarize the comparative performance of the Dimethyl fumarate-2,3-D2 assay on the originating instrument ("Instrument A") and the receiving instrument ("Instrument B") after the method transfer.
Disclaimer: The data presented in these tables is a realistic, hypothetical example for illustrative purposes and is based on typical performance characteristics of LC-MS/MS bioanalytical assays. Actual results may vary.
Table 1: Calibration Curve Performance
| Parameter | Instrument A (Originating) | Instrument B (Receiving) | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | Consistent Range |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Same Model |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Back-calculated Accuracy | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
Table 2: Accuracy and Precision (Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Instrument A (Originating) | Instrument B (Receiving) | Acceptance Criteria |
| Mean Conc. ± SD (ng/mL) | Mean Conc. ± SD (ng/mL) | |||
| LLOQ | 1 | 1.05 ± 0.12 | 1.08 ± 0.15 | Accuracy: 80-120% |
| Accuracy (%): 105.0 | Accuracy (%): 108.0 | Precision (%CV): ≤ 20% | ||
| Precision (%CV): 11.4 | Precision (%CV): 13.9 | |||
| Low QC | 3 | 2.95 ± 0.25 | 3.05 ± 0.28 | Accuracy: 85-115% |
| Accuracy (%): 98.3 | Accuracy (%): 101.7 | Precision (%CV): ≤ 15% | ||
| Precision (%CV): 8.5 | Precision (%CV): 9.2 | |||
| Mid QC | 100 | 102.1 ± 7.5 | 98.9 ± 8.1 | Accuracy: 85-115% |
| Accuracy (%): 102.1 | Accuracy (%): 98.9 | Precision (%CV): ≤ 15% | ||
| Precision (%CV): 7.3 | Precision (%CV): 8.2 | |||
| High QC | 800 | 790.5 ± 50.1 | 815.2 ± 55.4 | Accuracy: 85-115% |
| Accuracy (%): 98.8 | Accuracy (%): 101.9 | Precision (%CV): ≤ 15% | ||
| Precision (%CV): 6.3 | Precision (%CV): 6.8 |
Table 3: Matrix Effect and Recovery
| Parameter | Instrument A (Originating) | Instrument B (Receiving) | Acceptance Criteria |
| Matrix Factor (Analyte) | 0.95 - 1.05 | 0.93 - 1.08 | %CV ≤ 15% |
| Matrix Factor (IS) | 0.98 - 1.03 | 0.96 - 1.05 | %CV ≤ 15% |
| Recovery (%) | Consistent across QC levels (~85%) | Consistent across QC levels (~82%) | Consistent and precise |
The data demonstrates that the method performance on Instrument B is comparable to that on Instrument A and meets all regulatory acceptance criteria for a validated bioanalytical method. The successful transfer is indicated by the consistent linearity, accuracy, precision, and matrix effect results between the two instruments.
Conclusion
The successful transfer of a bioanalytical method is paramount for maintaining data integrity and consistency across different sites and instruments throughout the drug development lifecycle. This guide has outlined the key considerations and a systematic approach for the transfer and partial validation of a Dimethyl fumarate-2,3-D2 assay.
The presented data, although illustrative, highlights that with a robust method, clear communication, and a well-defined transfer protocol, equivalent performance can be achieved on different LC-MS/MS platforms. It is crucial for both the originating and receiving laboratories to collaborate closely and adhere to regulatory guidelines to ensure a seamless and successful method transfer. This ultimately contributes to the generation of reliable data for pivotal studies that support the development of new and effective therapies.
References
- 1. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Dimethyl Fumarate-2,3-D2: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Dimethyl fumarate-2,3-D2, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety data sheets for dimethyl fumarate and its isotopologues.
Hazard Identification and Personal Protective Equipment (PPE)
Dimethyl fumarate is classified as a hazardous substance. While some safety data sheets for the deuterated form (Dimethyl fumarate-2,3-D2) may indicate it as non-hazardous, it is crucial to handle it with the same precautions as the non-deuterated compound due to the lack of extensive toxicological data.[1][2] The primary hazards are summarized in the table below, along with the recommended personal protective equipment.
| Hazard Class | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | Impervious gloves (e.g., nitrile rubber), lab coat/coveralls |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Impervious gloves, lab coat/coveralls |
| Skin Sensitization | H317: May cause an allergic skin reaction | Impervious gloves, lab coat/coveralls |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Safety glasses with side-shields or goggles |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. Respiratory protection may be required if dust is generated. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Prevent release to the environment. |
Operational Plan for Disposal
Proper disposal of Dimethyl fumarate-2,3-D2 is critical to prevent contamination and ensure regulatory compliance. The following step-by-step procedures should be followed for different types of waste.
Disposal of Unused or Expired Dimethyl Fumarate-2,3-D2
-
Do not dispose of in regular trash or down the drain. This compound is toxic to aquatic life.
-
Package the waste:
-
Ensure the original container is tightly sealed. If the original container is damaged, transfer the material to a new, compatible, and properly labeled container.
-
The label should clearly state "Hazardous Waste" and "Dimethyl fumarate-2,3-D2".
-
-
Store the waste:
-
Store the packaged waste in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Disposal of Contaminated Materials
This category includes items such as gloves, bench paper, pipette tips, and glassware that have come into contact with Dimethyl fumarate-2,3-D2.
-
Segregate contaminated waste:
-
At the point of generation, separate contaminated solid waste from non-hazardous waste.
-
-
Package the waste:
-
Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
For sharp items like needles or contaminated glassware, use a designated sharps container.
-
-
Decontaminate surfaces:
-
Decontaminate laboratory surfaces and equipment by scrubbing with alcohol.[3] Dispose of the cleaning materials as contaminated waste.
-
-
Arrange for pickup:
-
Follow your institution's procedures for the disposal of solid hazardous waste through the EHS office.
-
Disposal of Empty Containers
-
Rinse the container:
-
If possible and safe to do so, rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol).
-
Important: The rinsate must be collected and disposed of as liquid hazardous waste. Do not pour the rinsate down the drain.
-
-
Dispose of the rinsed container:
-
Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, confirm this with your institution's EHS guidelines.
-
If rinsing is not feasible, the empty container must be disposed of as hazardous waste.
-
Experimental Context: Nrf2 Signaling Pathway
For researchers in drug development, it is relevant to note that the mechanism of action of dimethyl fumarate is thought to involve its degradation to the active metabolite monomethyl fumarate (MMF). MMF then up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is activated in response to oxidative stress.[4] This biological context underscores the importance of careful handling and disposal to avoid unintended biological effects from environmental release.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing Dimethyl fumarate-2,3-D2.
Caption: Disposal decision workflow for Dimethyl fumarate-2,3-D2 waste.
This procedural guide is intended to provide a framework for the safe handling and disposal of Dimethyl fumarate-2,3-D2. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for the product you are using.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Fumarate-2,3-D2
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Dimethyl fumarate-2,3-D2, ensuring that your work is conducted with the highest standards of laboratory safety.
Essential Personal Protective Equipment (PPE)
When handling Dimethyl fumarate-2,3-D2, a thorough approach to personal protection is critical to prevent exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2][3] |
| Hand Protection | Protective gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1][2][3][4] |
| Skin and Body Protection | Impervious clothing / Protective clothing | To prevent skin exposure.[2][3][4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[5][6] |
| Respiratory Protection | Suitable respirator or particulate filter respirator | Use in a well-ventilated area.[2][5] A particulate filter respirator adapted to the airborne concentration of the substance is recommended.[7] |
Chemical and Physical Properties
Understanding the properties of Dimethyl fumarate-2,3-D2 is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₆H₆D₂O₄ |
| Molecular Weight | 146.14 g/mol [8][9] |
| Form | Solid[8] |
| Melting Point | 102-106 °C[8][10] |
| Boiling Point | 192-193 °C[8][10] |
Hazard Identification and Safety Precautions
Dimethyl fumarate-2,3-D2 is classified with several hazards that necessitate careful handling.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4][6][8][9][11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][8][9][11][12] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage.[8][9] / H319: Causes serious eye irritation.[2][11][12] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6][8][9][11][12] |
| Specific target organ toxicity | Single exposure, Category 3 | H335: May cause respiratory irritation.[2][6][11][12] |
Signal Word: Danger/Warning[2][8]
General Safety Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Handling and Disposal Protocol
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Preparation and Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[2][3]
-
PPE: Don all required personal protective equipment as detailed in the table above.
Handling the Compound
-
Weighing and Transfer: Handle the solid material carefully to avoid dust formation.[1] If appropriate, moisten the substance first to prevent dusting.[7]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands before breaks and immediately after handling the compound.[1]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]
-
Conditions: Store in a cool place.[1] Recommended storage temperatures can be as low as -20°C for long-term stability.[2][3]
-
Incompatibilities: Store away from strong oxidants.[7]
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Decontamination: Wash the spill area with soap and water.[7]
Disposal
-
Waste Container: Dispose of the compound and any contaminated materials in a suitable, closed, and labeled container.[1]
-
Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[1]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of Dimethyl Fumarate-2,3-D2.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. fishersci.nl [fishersci.nl]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ICSC 1732 - DIMETHYL FUMARATE [chemicalsafety.ilo.org]
- 8. Dimethyl fumarate-2,3-d2 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dimethyl fumarate-2,3-D2 | C6H8O4 | CID 12201064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DIMETHYL FUMARATE-2,3-D2 | 23057-98-9 [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
